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  • Product: 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
  • CAS: 338399-71-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Executive Summary This technical guide provides a comprehensive and expert-driven methodology for the synthesis of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, a molecule incorporating a vinyl carbamate scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive and expert-driven methodology for the synthesis of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, a molecule incorporating a vinyl carbamate scaffold, a biologically significant furan ring, and a reactive 2-chloroethyl group. This combination of functional groups makes the target compound a molecule of interest for applications in medicinal chemistry, particularly as a potential alkylating agent or as a monomer for novel polymer synthesis. We present a robust, multi-step synthetic pathway centered on the Curtius rearrangement, a reliable and well-documented transformation. This guide details the strategic rationale, step-by-step experimental protocols, mechanistic insights, and critical safety considerations, designed for researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Rationale

The target molecule, 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, possesses a unique convergence of three key chemical moieties:

  • The Vinyl Carbamate Core : Vinyl carbamates are valuable synthetic intermediates and monomers for creating functional polymers.[1] Furthermore, they can exhibit biological activity; for instance, vinyl carbamate itself is a known carcinogen whose activity is mediated through metabolic epoxidation.[2]

  • The Furan Ring : As a heterocyclic aromatic system derived from biomass, the furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[3][4]

  • The 2-Chloroethyl Group : This functional group is a well-known precursor to electrophilic species capable of alkylating nucleophiles. This reactivity is famously exploited in a class of anticancer agents, the nitrosoureas, which often incorporate a 2-chloroethyl moiety to crosslink DNA in tumor cells.[5][6][7]

The confluence of these features suggests that the target compound could serve as a valuable building block for more complex molecules or possess intrinsic biological activity. This guide outlines a logical and efficient synthetic approach to access this compound with high fidelity.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals several potential disconnections. The most logical and robust approach centers on the formation of the carbamate linkage. Carbamates are typically formed by the reaction of an isocyanate with an alcohol.[8][9] This leads to the retrosynthetic pathway shown below, which identifies (E)-2-(furan-2-yl)ethenyl isocyanate and 2-chloroethanol as key precursors.

The vinyl isocyanate intermediate is accessible via the Curtius rearrangement of a corresponding acyl azide.[10][11][12] This rearrangement is a powerful method for converting carboxylic acids into amines, ureas, or carbamates with one fewer carbon atom, and it proceeds through an isocyanate intermediate.[13] This pathway was selected for its reliability, the commercial availability of the ultimate starting materials, and its ability to maintain the desired (E)-stereochemistry of the vinyl group.

Retrosynthesis Target 2-Chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate Disconnect1 Carbamate Formation Target->Disconnect1 Isocyanate (E)-2-(furan-2-yl)ethenyl isocyanate Disconnect1->Isocyanate Alcohol 2-Chloroethanol Disconnect1->Alcohol Disconnect2 Curtius Rearrangement Isocyanate->Disconnect2 AcylAzide (E)-3-(2-furyl)acryloyl azide Disconnect2->AcylAzide Disconnect3 Azide Formation AcylAzide->Disconnect3 AcylChloride (E)-3-(2-furyl)acryloyl chloride Disconnect3->AcylChloride Disconnect4 Acid Activation AcylChloride->Disconnect4 CarboxylicAcid (E)-3-(2-furyl)acrylic acid Disconnect4->CarboxylicAcid Disconnect5 Knoevenagel Condensation CarboxylicAcid->Disconnect5 Furfural Furfural Disconnect5->Furfural MalonicAcid Malonic Acid Disconnect5->MalonicAcid

Caption: Retrosynthetic analysis of the target compound.

The overall forward synthetic strategy involves three main stages, beginning with commercially available furfural and malonic acid.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Azide Formation cluster_2 Stage 3: Rearrangement & Trapping Furfural Furfural + Malonic Acid AcrylicAcid (E)-3-(2-furyl)acrylic acid Furfural->AcrylicAcid Knoevenagel Condensation AcylChloride (E)-3-(2-furyl)acryloyl chloride AcrylicAcid->AcylChloride SOCl₂ AcylAzide (E)-3-(2-furyl)acryloyl azide AcylChloride->AcylAzide NaN₃ Isocyanate In situ Isocyanate AcylAzide->Isocyanate Heat (Δ) -N₂ FinalProduct Target Carbamate Isocyanate->FinalProduct + 2-Chloroethanol

Caption: Overall three-stage synthetic workflow.

Detailed Experimental Protocols

Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Several reagents used, such as thionyl chloride, sodium azide, and the isocyanate intermediate, are highly toxic, corrosive, or potentially explosive.[14][15] Exercise extreme caution.

Step 1: Synthesis of (E)-3-(2-furyl)acrylic acid

This procedure utilizes a Knoevenagel condensation reaction between furfural and malonic acid, catalyzed by a mixture of pyridine and piperidine.[16]

  • Reagents:

    • Furfural (19.2 g, 0.2 mol)

    • Malonic acid (41.6 g, 0.4 mol)

    • Pyridine (100 mL)

    • Piperidine (2 mL)

    • Concentrated Hydrochloric Acid

    • Deionized Water

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furfural, malonic acid, pyridine, and piperidine.[16]

    • Heat the mixture to reflux and maintain for 3.5 hours. The solution will darken.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 200 mL of cold water and 50 mL of concentrated hydrochloric acid, while stirring vigorously.

    • A precipitate of (E)-3-(2-furyl)acrylic acid will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 60 °C to a constant weight.

Step 2: Synthesis of (E)-3-(2-furyl)acryloyl azide

This two-part step first converts the carboxylic acid to its more reactive acyl chloride, which is then reacted with sodium azide.

  • Reagents:

    • (E)-3-(2-furyl)acrylic acid (13.8 g, 0.1 mol)

    • Thionyl chloride (SOCl₂) (14.3 g, 8.8 mL, 0.12 mol)

    • Toluene (100 mL)

    • Sodium azide (NaN₃) (7.15 g, 0.11 mol)

    • Adogen 464 (phase-transfer catalyst, optional, ~0.1 g)

  • Procedure (Part A: Acyl Chloride Formation):

    • In a 250 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend the (E)-3-(2-furyl)acrylic acid in 50 mL of toluene.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours. The solid will dissolve as the reaction proceeds.

    • After cooling, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude (E)-3-(2-furyl)acryloyl chloride is used directly in the next step.

  • Procedure (Part B: Acyl Azide Formation): [15]

    • CRITICAL SAFETY WARNING: Sodium azide is highly toxic. Acyl azides are potentially explosive and should not be isolated or heated excessively in a concentrated state.[14] Always handle behind a blast shield.

    • In a 500 mL reactor flask, dissolve sodium azide and the phase-transfer catalyst in 100 mL of water. Add 100 mL of toluene.

    • Cool the biphasic mixture to 0-5 °C in an ice-water bath with vigorous stirring.

    • Dissolve the crude acyl chloride from the previous step in 50 mL of cold toluene.

    • Add the acyl chloride solution dropwise to the sodium azide mixture over 1.5 hours, ensuring the internal temperature remains below 5 °C.[15]

    • After the addition is complete, continue stirring at 0-5 °C for an additional 45 minutes.

    • Transfer the mixture to a separatory funnel. Carefully separate the organic (toluene) layer. Do not wash the organic layer.

    • The resulting toluene solution of (E)-3-(2-furyl)acryloyl azide is unstable and must be used immediately in the next step. Store briefly at 0-5 °C if necessary.[15]

Step 3: Synthesis of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

This one-pot procedure involves the thermal Curtius rearrangement of the acyl azide to the vinyl isocyanate, which is trapped in situ by 2-chloroethanol.[11][15]

  • Reagents:

    • Toluene solution of (E)-3-(2-furyl)acryloyl azide (~0.1 mol)

    • Toluene (anhydrous, ~200 mL)

    • 2-Chloroethanol (8.86 g, 7.5 mL, 0.11 mol)

    • Triethylamine (catalytic, ~0.3 mL)

    • Phenothiazine (polymerization inhibitor, ~0.1 g)

  • Procedure:

    • Set up a distillation apparatus with a 500 mL three-neck flask (the "pot") and a receiving flask. Charge the pot with 150 mL of toluene and the phenothiazine. Heat the toluene to 105-110 °C.[15]

    • Charge the receiving flask with 2-chloroethanol, phenothiazine, and triethylamine. Cool the receiving flask in an ice bath and maintain stirring.[15]

    • Using a peristaltic pump or dropping funnel, add the previously prepared cold acyl azide solution dropwise into the hot toluene in the pot over 4-5 hours.

    • During the addition, the acyl azide decomposes to the vinyl isocyanate and nitrogen gas. The vinyl isocyanate co-distills with toluene into the receiving flask. Maintain a vapor temperature between 80-100 °C.[15]

    • In the receiving flask, the vinyl isocyanate reacts immediately with the 2-chloroethanol to form the target carbamate.

    • After the addition is complete, allow the system to cool.

    • The product in the receiving flask can be purified. Concentrate the solution under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data and Characterization

StepReactantMolar Eq.ProductTheoretical Yield (g)Typical Yield Range
1 Furfural1.0(E)-3-(2-furyl)acrylic acid27.6 g80-90%
2 (E)-3-(2-furyl)acrylic acid1.0(E)-3-(2-furyl)acryloyl azide(Used in situ)(Not Isolated)
3 (E)-3-(2-furyl)acryloyl azide1.0Target Carbamate21.6 g60-75%

Expected Characterization Data:

  • ¹H NMR: Expect signals corresponding to the furan ring protons, the vinylic protons (with a large coupling constant, J > 12 Hz, indicating E-geometry), the -NH proton (broad singlet), and the two methylene groups of the chloroethyl moiety (likely appearing as triplets).

  • ¹³C NMR: Signals for the furan carbons, vinylic carbons, the carbamate carbonyl carbon (~155 ppm), and the two chloroethyl carbons.

  • IR Spectroscopy: Characteristic absorptions for N-H stretching (~3300 cm⁻¹), C=O stretching of the carbamate (~1700-1720 cm⁻¹), and C=C stretching (~1640 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak at ~1/3 the intensity due to the ³⁷Cl isotope.

Mechanistic Deep Dive: The Curtius Rearrangement

The key transformation in this synthesis is the Curtius rearrangement. Contrary to early hypotheses involving a discrete nitrene intermediate, modern evidence strongly supports a concerted mechanism.[11] Upon heating, the acyl azide undergoes a simultaneous loss of dinitrogen gas and migration of the alkyl/aryl group (in this case, the vinyl group) from the carbonyl carbon to the nitrogen atom.

Caption: Concerted mechanism of the Curtius rearrangement.

This concerted process is entropically favorable due to the formation of stable nitrogen gas and avoids the formation of a high-energy nitrene.[12] The resulting isocyanate is a highly reactive electrophile, readily attacked by nucleophiles like the 2-chloroethanol used in the trapping step to form the stable urethane (carbamate) linkage.[8][9]

References

  • Simal, F., et al. (2011). Vinyl carbonates, vinyl carbamates, and related monomers: synthesis, polymerization, and application. RSC Publishing. Available at: [Link]

  • Clemens, D. H., et al. (1961). Reactions of N-Alkylazomethines and Enamines with Isocyanates and Isothiocyanates. Journal of Organic Chemistry. Available at: [Link]

  • Park, K. K., et al. (1990). Synthesis and properties of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate. PubMed. Available at: [Link]

  • Wikipedia. (2024). Isocyanate. Available at: [Link]

  • Chechik-Lankin, H., & Marek, I. (2005). Preparation and Synthetic Transformation of Alkenyl Carbamates into Vinyl Zirconocene Derivatives. Synthesis. Available at: [Link]

  • Bakulev, V. A., et al. (2018). Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rigby, J. H., & Wilson, J. Z. (1991). On the Reaction of Vinyl Isocyanates With Enamines. Australian Journal of Chemistry. Available at: [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Available at: [Link]

  • Wikipedia. (2024). Curtius rearrangement. Available at: [Link]

  • Chemistry Steps. (2025). Curtius Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (2024). Curtius Rearrangement. Available at: [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Available at: [Link]

  • MilliporeSigma. (2024). 2-Chloroethyl isocyanate low HCl, 97%. Available at: [Link]

  • Jaman, Z., et al. (2021). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Available at: [Link]

  • PrepChem.com. (2024). Synthesis of 2-furyl acrylic acid. Available at: [Link]

  • Reynolds, R. C., et al. (2000). Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. PubMed. Available at: [Link]

  • Wikipedia. (2024). 2-Chloroethyl chloroformate. Available at: [Link]

  • Beaud, R., et al. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. PMC. Available at: [Link]

Sources

Exploratory

Biological Activity of Vinyl Carbamates in Cancer Cells: Mechanistic Pathways, Cytotoxicity, and Biomedical Applications

Executive Summary Vinyl carbamates (VC) occupy a uniquely dualistic position in modern oncology and biomedical engineering. Historically recognized as highly mutagenic proximate metabolites, VCs are the gold standard for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl carbamates (VC) occupy a uniquely dualistic position in modern oncology and biomedical engineering. Historically recognized as highly mutagenic proximate metabolites, VCs are the gold standard for inducing aggressive, K-ras-driven lung adenocarcinomas in murine models to evaluate chemopreventive agents. However, recent toxicological profiling has uncoupled the structural utility of the vinyl carbamate moiety from its systemic toxicity, revealing a distinct, reversible cytotoxic mechanism driven by lysosomal pH disruption. Concurrently, the vinyl carbamate functional group has been engineered into low-toxicity photopolymerizable monomers, revolutionizing 3D bioprinting and localized drug delivery systems by overcoming the severe cytotoxicity associated with traditional acrylates. This whitepaper synthesizes the mechanistic pathology, cellular cytotoxicity, and biomedical applications of vinyl carbamates, providing self-validating protocols for researchers in the field.

Mechanistic Pathology: VC-Induced Oncogenesis

The oncogenic potency of VC is not inherent to the parent molecule but is strictly contingent upon cytochrome P450-mediated bioactivation. In pulmonary tissues, the enzyme CYP2E1 catalyzes the sequential oxidation of ethyl carbamate to VC, and subsequently to vinyl carbamate epoxide, which serves as the ultimate carcinogenic species[1].

This epoxide is highly electrophilic and rapidly intercalates with DNA to form bulky exocyclic adducts, predominantly 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine ()[1]. The causality of tumor initiation stems from the spatial distortion caused by these adducts, which bypass standard base-excision repair mechanisms. During replication, this leads to specific A:T→G:C transitions and A:T→T:A transversions[1]. These transversions frequently localize to codon 61 of the endogenous K-ras gene, initiating a cascade of constitutive MAPK/ERK signaling that drives the clonal expansion of lung adenocarcinomas ()[2].

Bioactivation EC Ethyl Carbamate (EC) CYP1 CYP2E1 Oxidation EC->CYP1 VC Vinyl Carbamate (VC) CYP1->VC CYP2 CYP2E1 Oxidation VC->CYP2 VCO Vinyl Carbamate Epoxide (Ultimate Carcinogen) CYP2->VCO DNA DNA Adduct Formation (1,N6-ethenodeoxyadenosine) VCO->DNA Covalent Binding KRAS K-ras Mutation (Codon 61) DNA->KRAS Mutagenesis TUMOR Lung Adenocarcinoma KRAS->TUMOR Clonal Expansion

Caption: CYP2E1-mediated bioactivation of vinyl carbamate leading to DNA adducts and tumorigenesis.

Cellular Cytotoxicity: Lysosomal pH Disruption

While the in vivo oncogenicity of VC is driven by epoxide formation, direct in vitro exposure of cancer cells to VC reveals a highly specific, organelle-level disruption. Unlike classical toxicants that induce cell death via reactive oxygen species (ROS) accumulation or autophagic collapse, VC directly upregulates lysosomal pH, neutralizing its acidic environment ()[3].

The loss of lysosomal acidity impairs the function of resident hydrolases (e.g., cathepsins), halting macromolecular degradation and triggering cellular cytotoxicity[3]. Interestingly, this cytotoxic pathway is reversible. Pretreatment with cyclic adenosine monophosphate (cAMP) activates Protein Kinase A (PKA) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This synergistic activation drives proton influx back into the lysosome, restoring its acidic milieu and rescuing the cell from VC-induced death[3].

LysosomalDisruption VC_Exp Vinyl Carbamate Exposure Lyso_pH Upregulation of Lysosomal pH (Loss of Acidity) VC_Exp->Lyso_pH Induces Tox Cellular Cytotoxicity (Apoptosis/Necrosis) Lyso_pH->Tox Drives cAMP cAMP Pretreatment PKA PKA / CFTR Activation cAMP->PKA Activates Restore Lysosomal Reacidification PKA->Restore Mediates Restore->Lyso_pH Antagonizes Survival Cytoprotection & Survival Restore->Survival Promotes

Caption: Mechanism of VC-induced lysosomal pH disruption and cAMP-mediated cytoprotection.

Vinyl Carbamate Monomers in Cancer Biomaterials

In the realm of drug development and tissue engineering, the vinyl carbamate linkage is exploited for its exceptional biocompatibility. Traditional 3D photo-fabrication relies on acrylates and methacrylates, which exhibit high cytotoxicity because their unreacted double bonds readily undergo Michael-type additions with cellular nucleophiles, such as glutathione and membrane proteins ()[4].

Vinyl carbamates, conversely, possess an electron-rich double bond that is highly reactive toward free radicals during photopolymerization but remains inert to biological nucleophiles ()[5]. This fundamental chemical distinction drastically reduces their cytotoxicity, enabling the encapsulation of living cancer cells into 3D hydrogels for high-throughput drug screening without the confounding variable of matrix-induced cell death[4].

Table 1: Comparative Cytotoxicity of Polymerizable Monomers
Monomer ClassCytotoxicity ProfilePhotoreactivityBiological InteractionPrimary Application
Acrylates HighVery HighMichael addition with thiolsStandard coatings, limited bioprinting
Methacrylates Moderate-HighHighModerate thiol reactivityDental resins, structural biomaterials
Vinyl Carbonates LowModerate-HighInert to cellular nucleophilesTissue engineering, drug delivery
Vinyl Carbamates Very Low Moderate-High Inert to cellular nucleophiles 3D cell-laden hydrogels, bio-fabrication

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in orthogonal controls to prove causality rather than mere correlation.

Protocol 1: Quantifying Lysosomal pH Disruption in VC-Treated Cancer Cells

Causality Focus: Differentiating true pH alkalinization from general lysosomal degradation.

  • Cell Seeding & Treatment: Seed lung cancer cells (e.g., A549) in glass-bottom 96-well plates. Treat with VC (1–5 mM) for 24 hours. Include a positive control (Chloroquine, 50 µM) to force lysosomal alkalinization, and a vehicle control.

  • Dual-Fluorometric pH Profiling: Co-incubate cells with LysoSensor Green DND-189 (1 µM) and LysoTracker Red DND-99 (50 nM) for 30 minutes.

    • Validation Logic: LysoSensor Green fluorescence is strictly pH-dependent (decreases as pH rises). LysoTracker Red accumulates in lysosomes regardless of minor pH shifts, serving as a normalization control for lysosomal mass. A drop in the Green/Red ratio mathematically confirms pH alkalinization, ruling out the artifact of total lysosomal destruction.

  • Orthogonal Functional Validation (Cathepsin B Assay): Lyse a parallel cohort of treated cells and incubate with the fluorogenic substrate Magic Red (MR-RR2).

    • Validation Logic: Cathepsin B requires an acidic pH to cleave the substrate. A loss of Magic Red signal functionally validates the physical pH shift observed in Step 2.

  • Reversibility Check: Pre-treat a third cohort with 10 µM cAMP for 2 hours prior to VC exposure. Restoration of the Green/Red ratio and Magic Red cleavage confirms the specific PKA/CFTR rescue mechanism.

Protocol 2: Evaluating Monomer Cytotoxicity in 3D Photo-Fabricated Cancer Models

Causality Focus: Ensuring cell survival is due to monomer inertness, not delayed apoptotic onset.

  • Pre-polymer Formulation: Dissolve vinyl carbamate-modified polymer (e.g., VC-gelatin) and the photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, 0.05% w/v) in PBS. Gently fold in cancer cell suspensions ( 5×106 cells/mL).

  • Stereolithographic Bioprinting: Expose the bioink to 405 nm visible light for 30 seconds to crosslink.

    • Validation Logic: Using 405 nm light avoids the DNA-damaging effects of UV light (365 nm) required by older initiators (like Irgacure 2959), isolating the variable of monomer toxicity.

  • Immediate Viability Assessment: Perform Live/Dead staining (Calcein AM / Ethidium Homodimer-1) at 1 hour post-printing.

  • Longitudinal Self-Validation: Measure metabolic activity using the PrestoBlue resazurin assay on days 1, 3, and 7.

    • Validation Logic: Unlike MTT assays which require cell lysis, PrestoBlue is non-toxic and secreted. This allows the exact same 3D construct to be tracked over a week, ensuring the protocol measures true long-term survival and proliferation, proving the monomer does not induce delayed apoptosis.

Chemopreventive Targeting of VC Pathways

Because VC reliably induces K-ras driven lung tumors, it serves as the gold-standard model for validating chemopreventive drugs. Effective agents typically intercept the pathway at two nodes: inhibiting CYP2E1 bioactivation or upregulating Phase II detoxifying enzymes via the Nrf2/ARE pathway.

Table 2: Chemopreventive Agents Validated in VC-Induced Models
Chemopreventive AgentTarget / Mechanism of ActionEfficacy in VC ModelReference
CDDO-Me (Triterpenoid) iNOS suppression, STAT3 inhibitionMarkedly reduces tumor size, incidence, and severity[2]
BHBA (Curcumin Analog) Nrf2 activation (Keap1-Cys151 dependent)50% reduction in lung adenocarcinoma multiplicity[6]
Diallyl Sulfone (DASO2) CYP2E1 inhibition50–70% decrease in VC-induced mutant frequencies[7]
Betanin (Beetroot Red) Apoptosis induction, angiogenesis inhibition20% inhibition of tumor multiplicity and tumor load[8]

Conclusion

The biological activity of vinyl carbamates in cancer cells is highly context-dependent. As a systemic agent, its CYP2E1-mediated bioactivation makes it a potent carcinogen, indispensable for modeling K-ras mutated lung adenocarcinomas and screening chemopreventives like CDDO-Me and BHBA. At the cellular level, VC exerts a highly specific, cAMP-reversible cytotoxicity via lysosomal pH disruption. Conversely, when utilized as a macromolecular monomer, the vinyl carbamate linkage provides an electron-rich, nucleophile-inert alternative to toxic acrylates, offering unprecedented biocompatibility for the next generation of 3D-printed oncological models.

References

  • Mechanisms of lung tumorigenesis by ethyl carbamate and vinyl carbamate Source: PubMed (National Institutes of Health) URL:[Link]

  • Lysosomal Reacidification Ameliorates Vinyl Carbamate-Induced Toxicity and Disruption on Lysosomal pH Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Vinyl carbonates, vinyl carbamates, and related monomers: synthesis, polymerization, and application Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • A Curcumin Derivative That Inhibits Vinyl Carbamate-Induced Lung Carcinogenesis via Activation of the Nrf2 Protective Response Source: Antioxidants & Redox Signaling (PubMed Central) URL:[Link]

  • Inhibition of vinyl carbamate-induced mutagenicity and clastogenicity by the garlic constituent diallyl sulfone in F1 (Big Blue(R) x A/J) transgenic mice Source: Mutagenesis (PubMed) URL:[Link]

  • The Synthetic Triterpenoids CDDO-Methyl Ester and CDDO-Ethyl Amide Prevent Lung Cancer Induced by Vinyl Carbamate in A/J Mice Source: Cancer Research (AACR Journals) URL:[Link]

  • Beetroot red (betanin) inhibits vinyl carbamate and benzo(a)pyreneinduced lung tumorigenesis through apoptosis Source: Carcinogenesis (Oxford Academic) URL:[Link]

  • 3D Photo-Fabrication for Tissue Engineering and Drug Delivery Source: Engineering (Elsevier / Engineering.org.cn) URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 2-Chloroethyl Carbamates: An In-Depth Technical Guide

Introduction & Structural Rationale 2-Chloroethyl carbamates are highly versatile structural motifs frequently utilized in medicinal chemistry as prodrugs, alkylating agents, and intermediates for muscarinic receptor lig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

2-Chloroethyl carbamates are highly versatile structural motifs frequently utilized in medicinal chemistry as prodrugs, alkylating agents, and intermediates for muscarinic receptor ligands. Accurate spectroscopic characterization of these compounds is critical, yet often complicated by a fundamental structural duality: the 2-chloroethyl moiety can be attached either to the carbamate oxygen (Isomer A : R−NH−C(=O)−O−CH2​CH2​Cl ) or to the carbamate nitrogen (Isomer B : R−O−C(=O)−NH−CH2​CH2​Cl ).

To unambiguously determine connectivity, oxidation state, and isotopic composition, a Senior Application Scientist must deploy an orthogonal analytical strategy utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This whitepaper details the causality behind these spectroscopic signatures and provides self-validating experimental protocols for rigorous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecular backbone. The varying electronegativities of oxygen, nitrogen, and chlorine induce highly predictable deshielding effects on the adjacent aliphatic protons and carbons.

Causality of Chemical Shifts

The CH2​−CH2​−Cl moiety typically presents as an A2​B2​ or A2​X2​ spin system, appearing as two coupled triplets in the 1H NMR spectrum. The exact chemical shift depends heavily on the heteroatom linkage:

  • Isomer A (O-linked): The −O−CH2​− protons are heavily deshielded by the adjacent oxygen, typically resonating downfield between 4.10–4.30 ppm [1]. The adjacent −CH2​−Cl protons appear around 3.50–3.70 ppm [1].

  • Isomer B (N-linked): Nitrogen is less electronegative than oxygen. Consequently, the −NH−CH2​− protons appear further upfield at 3.30–3.60 ppm , often overlapping closely with the −CH2​−Cl protons (3.30–3.50 ppm )[2].

  • Carbamate Core: The carbamate N−H proton is typically broad due to the quadrupolar relaxation of the 14N nucleus and chemical exchange, appearing between 5.0–6.0 ppm . In 13C NMR, the carbamate carbonyl ( C=O ) is a highly diagnostic quaternary carbon, consistently appearing at 150–156 ppm .

Protocol 1: Self-Validating High-Resolution NMR Workflow

Objective: Unambiguous assignment of the chloroethyl spin system.

  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of anhydrous CDCl3​ . Causality: Anhydrous solvent is critical; trace water will cause rapid chemical exchange of the carbamate N−H proton, broadening or completely erasing its signal. If the sample is insoluble, use DMSO−d6​ .

  • Acquisition ( 1H and 13C ): Acquire a standard 1D 1H spectrum (400 MHz minimum, 16 scans, 2s relaxation delay) and a 13C{1H} spectrum (512 scans, composite pulse decoupling).

  • Self-Validation Step (2D COSY): If Isomer B is suspected and the CH2​ triplets overlap, acquire a 1H−1H COSY spectrum. The cross-peaks will definitively link the −NH−CH2​− protons to the −CH2​−Cl protons via their vicinal coupling ( 3J≈6−8Hz ), validating the intact chloroethyl chain even when 1D signals are convoluted.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to changes in the dipole moment of the carbamate functional group, providing rapid, non-destructive confirmation of the C=O , N−H , and C−Cl bonds.

Vibrational Causality

The carbamate carbonyl is a unique electronic hybrid. In simple esters, the C=O stretch occurs near 1740 cm−1 , while in amides it drops to ~1650 cm−1 . Carbamates sit precisely in the middle, exhibiting a strong C=O stretch between 1680 and 1730 cm−1 [3]. This is because the alkoxy oxygen withdraws electron density inductively (strengthening the C=O bond), while the nitrogen lone pair donates electron density via resonance (weakening the C=O bond)[3].

Protocol 2: Self-Validating ATR-FTIR Analysis

Objective: Rapid functional group verification without matrix interference.

  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum of ambient air to subtract atmospheric CO2​ and water vapor.

  • Sample Application: Place 1–2 mg of neat solid (or 1 drop of neat liquid) directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure optimal optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Self-Validation Step (Hydrolysis Check): Analyze the high-frequency region. A sharp N−H stretch should be visible at 3200–3400 cm−1 [3]. If a massive, broad band appears >3400 cm−1 , the sample has either absorbed atmospheric moisture or the carbamate has hydrolyzed into an alcohol/amine. This acts as an immediate quality control gate before proceeding to MS.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass and isotopic signature of the molecule. For 2-chloroethyl carbamates, the presence of chlorine acts as a built-in diagnostic barcode.

Isotopic Causality

Chlorine naturally exists as two stable isotopes: 35Cl (~75% abundance) and 37Cl (~25% abundance)[4]. Because mass spectrometers separate ions by mass-to-charge ratio ( m/z ), any intact molecular ion containing a single chlorine atom will present a characteristic doublet: the monoisotopic peak ( M ) and the M+2 peak, separated by exactly 2 m/z units, with an intensity ratio of approximately 3:1 [4].

Protocol 3: Self-Validating LC-HRMS/MS Workflow

Objective: Confirm exact mass, isotopic ratio, and structural connectivity.

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H]+ species in positive Electrospray Ionization (ESI+) mode.

  • Full Scan Acquisition: Inject 2 µL into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Identify the [M+H]+ and [M+H+2]+ peaks.

  • Self-Validation Step 1 (Isotope Check): Calculate the intensity ratio of the M to M+2 peaks. If the ratio deviates significantly from 3:1, the peak is an isobaric interference, not your chlorinated target.

  • Self-Validation Step 2 (Fragmentation Tree): Isolate the [M+H]+ precursor ion and apply Collision-Induced Dissociation (CID). Carbamates characteristically undergo decarboxylation. Monitor the MS/MS spectrum for a neutral loss of 44 Da ( CO2​ ), which definitively proves the presence of the carbamate core.

Quantitative Data Synthesis

The table below summarizes the critical spectroscopic parameters required to validate a 2-chloroethyl carbamate structure.

Analytical ModalityTarget FeatureExpected Value / SignatureDiagnostic Purpose
1H NMR −O−CH2​− (Isomer A)4.10 – 4.30 ppm (Triplet)Confirms O-linked chloroethyl
1H NMR −NH−CH2​− (Isomer B)3.30 – 3.60 ppm (Triplet)Confirms N-linked chloroethyl
1H NMR −CH2​−Cl 3.30 – 3.80 ppm (Triplet)Confirms terminal chlorine
13C NMR Carbamate C=O 150 – 156 ppmConfirms carbamate oxidation state
FTIR C=O Stretch1680 – 1730 cm−1 Differentiates from esters/amides
FTIR N−H Stretch3200 – 3400 cm−1 Confirms secondary amine presence
HRMS (ESI+) Isotope Pattern M and M+2 (3:1 Ratio)Unambiguous proof of 1x Chlorine
MS/MS (CID) Neutral Loss Δ -44 DaProves decarboxylation pathway

Orthogonal Validation Workflow

To ensure absolute scientific integrity, these three modalities must be integrated into a logical, self-validating workflow. If any single node fails to align with the theoretical values, the structure is rejected.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Start Synthesized/Isolated 2-Chloroethyl Carbamate NMR_1H 1H NMR: A2B2 Spin System (CH2-CH2-Cl) Start->NMR_1H IR_CO ATR-FTIR: C=O Stretch (1680-1730 cm-1) Start->IR_CO MS_Iso HRMS: 35Cl / 37Cl Isotope Pattern (3:1) Start->MS_Iso NMR_13C 13C NMR: Carbamate C=O (~150-156 ppm) NMR_1H->NMR_13C Validation Orthogonal Data Integration & Structural Confirmation NMR_13C->Validation Fail Impurity / Structural Mismatch (Re-purify or Re-synthesize) NMR_13C->Fail IR_CO->Validation IR_CO->Fail MS_Frag MS/MS: Decarboxylation (-44 Da) MS_Iso->MS_Frag MS_Frag->Validation MS_Frag->Fail

Figure 1: Orthogonal multi-modal workflow for the structural validation of 2-chloroethyl carbamates.

Conclusion

Characterizing 2-chloroethyl carbamates requires more than simply matching peaks to a database; it requires an understanding of the underlying physical chemistry. By leveraging the specific deshielding effects in NMR, the unique resonance hybrid vibrations in IR, and the natural isotopic abundance of chlorine in MS, researchers can build a robust, self-validating analytical profile that guarantees structural integrity for downstream drug development applications.

Sources

Exploratory

Engineering Robust Therapeutics: Solubility and Stability Profiling of Novel Carbamate Derivatives

Executive Summary Carbamates (urethanes) represent a highly versatile structural motif in modern medicinal chemistry. Positioned chemically between amides and esters, the carbamate linkage offers a unique biopharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamates (urethanes) represent a highly versatile structural motif in modern medicinal chemistry. Positioned chemically between amides and esters, the carbamate linkage offers a unique biopharmaceutical balance: it provides superior proteolytic stability compared to esters while maintaining better cell membrane permeability than amides. Recently, N-alkyl carbamate derivatives have been extensively utilized as reversible prodrugs to modulate the pharmacokinetics of active phenolic drugs, enabling sustained central nervous system (CNS) exposure and mitigating rapid first-pass metabolism.

However, the successful translation of a novel carbamate derivative from discovery to clinical trials hinges on rigorous physicochemical characterization. This whitepaper provides an authoritative, causality-driven guide to conducting thermodynamic solubility and ICH-compliant stability studies for novel carbamate derivatives, ensuring that every experimental protocol functions as a self-validating system.

Thermodynamic Solubility Profiling: A Causality-Driven Approach

While kinetic solubility is sufficient for early high-throughput screening, it merely represents the precipitation point of a compound pre-dissolved in DMSO. For lead optimization and formulation development, thermodynamic solubility is mandatory. Thermodynamic solubility reflects the true equilibrium state of the solid crystal lattice breaking down in an aqueous medium, providing the foundational data required for the Biopharmaceutics Classification System (BCS) [3].

Protocol: Miniaturized Shake-Flask Method

To minimize API consumption while ensuring a self-validating equilibrium state, the miniaturized shake-flask method is the gold standard [4].

Step-by-Step Methodology:

  • Solid Dispensing: Weigh 2.0 mg of the crystalline carbamate derivative into a 2.0 mL glass vial.

    • Causality: An excess of solid must be visibly present throughout the experiment to ensure the solution remains fully saturated. If all solid dissolves, the true thermodynamic limit has not been reached.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., FaSSIF, pH 6.5). Record the initial pH.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm and 25.0 ± 0.1 °C.

    • Causality: Temperature fluctuations drastically alter solubility profiles; strict thermostatic control prevents supersaturation artifacts.

  • Phase Separation (24h): At 24 hours, centrifuge the sample at 15,000 × g for 15 minutes.

    • Causality: Centrifugation is preferred over filtration for highly lipophilic carbamates to prevent API loss due to non-specific binding to filter membranes.

  • Sampling & Filtration: Extract 0.5 mL of the supernatant and pass it through a 0.22 µm PVDF syringe filter.

    • Critical Step: Discard the first 0.1 mL of the filtrate.

    • Causality: This saturates any potential binding sites on the PVDF membrane, ensuring the collected volume accurately reflects the bulk supernatant concentration.

  • Quantification: Dilute the filtrate 1:10 in the HPLC mobile phase and quantify using a validated HPLC-UV method against a standard calibration curve.

G A Solid Carbamate Derivative B Add to Aqueous Buffer (Excess Amount) A->B Dispense C Equilibration (Shake 24-48h at 25°C) B->C Incubate D Phase Separation (Centrifugation/Filtration) C->D Isolate E Supernatant Analysis (HPLC-UV / LC-MS) D->E Quantify F Thermodynamic Solubility Value E->F Calculate

Workflow of the miniaturized shake-flask method for thermodynamic solubility.

Data Presentation: Solubility Profiles

The strategic addition of functional groups (e.g., fluorination or N-alkylation) directly impacts the crystal lattice energy and lipophilicity, thereby altering thermodynamic solubility [2].

CompoundStructural ModificationMediumSolubility (µg/mL)Equilibration Status (24h vs 48h Δ)
Carbamate A Unsubstituted CoreFaSSIF (pH 6.5)12.4< 2.1%
Carbamate B N-MethylatedFaSSIF (pH 6.5)45.8< 1.8%
Carbamate C Fluorinated AlkylFaSSIF (pH 6.5)8.2< 0.9%

Stability and Forced Degradation Studies

Under the ICH Q1A(R2) guidelines, forced degradation (stress testing) is a regulatory prerequisite [5]. The objective is not merely to destroy the molecule, but to elucidate its intrinsic degradation pathways and prove that the analytical method is "stability-indicating"—meaning it can baseline-resolve the intact carbamate API from all its degradation products.

Protocol: ICH-Compliant Forced Degradation Workflow

A self-validating forced degradation study targets 5% to 20% degradation .

  • Causality: Degradation below 5% fails to adequately challenge the analytical method's resolving power. Degradation above 20% risks the formation of secondary or tertiary degradants that would never occur during the product's actual shelf-life, thereby cluttering the chromatogram with clinically irrelevant data.

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve API to 1.0 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Neutralization: Add an equal volume of 0.1 M NaOH prior to HPLC injection to prevent column degradation.

  • Base Hydrolysis: Dissolve API to 1.0 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutralization: Add an equal volume of 0.1 M HCl. (Note: Carbamates are typically more susceptible to base-catalyzed hydrolysis than acid-catalyzed).

  • Oxidative Stress: Dissolve API to 1.0 mg/mL in 3% H2O2. Incubate at 25°C for 24 hours.

    • Quenching: Quench the reaction with sodium bisulfite to halt oxidation before analysis.

  • Thermal Stress: Spread solid API in a thin layer (<2 mm) in a Petri dish. Heat at 60°C for 7 days.

  • Photolytic Stress: Expose solid API to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, strictly adhering to ICH Q1B protocols [6].

  • Self-Validation (Mass Balance Check): For every stress condition, calculate the mass balance: (Peak Area of API + Sum of Peak Areas of Degradants) / (Peak Area of Control API) × 100.

    • Causality: A mass balance between 95-105% validates that no volatile degradants were lost to the environment and that all impurities are strongly UV-absorbing and successfully eluted from the column.

G API Carbamate API Acid Acid Hydrolysis (0.1M HCl) API->Acid Base Base Hydrolysis (0.1M NaOH) API->Base Oxidation Oxidation (3% H2O2) API->Oxidation Thermal Thermal Stress (60°C) API->Thermal Photo Photolysis (UV/Vis Light) API->Photo Analysis Stability-Indicating HPLC Method Acid->Analysis Neutralize Base->Analysis Neutralize Oxidation->Analysis Quench Thermal->Analysis Dissolve Photo->Analysis Dissolve Output Degradation Pathway & Impurity Profile Analysis->Output Mass Balance Check

Forced degradation study design based on ICH Q1A(R2) guidelines.

Data Presentation: Forced Degradation Profile

The table below illustrates a typical forced degradation profile, demonstrating the inherent vulnerability of the carbamate linkage to alkaline environments compared to thermal or photolytic stress.

Stress ConditionParameters% API RemainingMajor DegradantMass Balance (%)
Acidic 0.1 M HCl, 60°C, 24h92.1%Phenolic Core98.5%
Basic 0.1 M NaOH, 60°C, 24h81.4%Phenolic Core99.1%
Oxidative 3% H2O2, 25°C, 24h97.8%N-Oxide Impurity99.8%
Thermal 60°C, Solid, 7 Days99.5%None Detected100.0%
Photolytic ICH Q1B, Solid98.2%Unknown (RRT 0.85)98.9%

Mechanistic Insights into Carbamate Hydrolysis

When a carbamate prodrug degrades—either through targeted in vivo enzymatic cleavage (e.g., hepatic esterases) or through ex vivo base-catalyzed hydrolysis during stability testing—it follows a highly specific mechanistic pathway. The cleavage of the ester-like bond yields a highly unstable carbamic acid intermediate. This intermediate rapidly and spontaneously decarboxylates, releasing carbon dioxide and the active amine or phenolic drug [1]. Understanding this pathway is critical for predicting the degradation peaks observed during the HPLC analysis of stability samples.

G Carbamate N-Alkyl Carbamate Prodrug Esterase Hepatic Esterase Metabolism Carbamate->Esterase Enzymatic Hydrolysis Intermediate Carbamic Acid Intermediate Esterase->Intermediate Cleavage Spontaneous Spontaneous Decarboxylation Intermediate->Spontaneous Unstable ActiveDrug Active Phenolic Drug / Amine Spontaneous->ActiveDrug Release CO2 Carbon Dioxide (CO2) Spontaneous->CO2 Byproduct

Metabolic and chemical hydrolysis pathway of N-alkyl carbamate derivatives.

Conclusion

The development of novel carbamate derivatives requires a delicate balance between structural stability and physiological lability. By employing self-validating thermodynamic solubility protocols and rigorous, mass-balance-checked forced degradation studies, formulation scientists can confidently select lead candidates that will survive the rigors of manufacturing, shelf-life, and physiological delivery.

References

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link] [1]

  • Title: Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link] [2]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Source: Dissolution Technologies. URL: [Link] [4]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: ResolveMass Laboratories. URL: [Link] [5]

  • Title: Q1B Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). URL: [Link] [6]

Foundational

Structure-Activity Relationship (SAR) of 2-Chloroethyl N-Alkenyl Carbamates: A Technical Guide to Targeted Covalent Modifiers

Executive Summary In the landscape of targeted covalent inhibitors (TCIs) and alkylating antineoplastic agents, 2-chloroethyl N-alkenyl carbamates represent a highly specialized and tunable pharmacophore. While the 2-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and alkylating antineoplastic agents, 2-chloroethyl N-alkenyl carbamates represent a highly specialized and tunable pharmacophore. While the 2-chloroethyl moiety is a well-established alkylating group historically utilized in nitrosoureas for DNA cross-linking[1], the introduction of an N-alkenyl carbamate core fundamentally alters its pharmacokinetic and pharmacodynamic profile.

As a Senior Application Scientist, I approach the structural optimization of these compounds not merely as an exercise in synthetic variation, but as a precise tuning of stereoelectronic parameters. This guide deconstructs the structure-activity relationship (SAR) of 2-chloroethyl N-alkenyl carbamates, detailing the causality behind their mechanistic activation, providing self-validating experimental workflows, and mapping their trajectory in modern drug development.

Mechanistic Rationale: The Stereoelectronic Push-Pull

The efficacy of 2-chloroethyl N-alkenyl carbamates relies on a delicate "push-pull" mechanism between the electrophilic warhead and the conformational constraints of the N-alkenyl group.

The 2-Chloroethyl Warhead

The primary driver of cytotoxicity and covalent modification in these compounds is the 2-chloroethyl group. Under physiological conditions, this moiety can undergo an intramolecular cyclization—often driven by the nucleophilic attack of the carbamate oxygen or nitrogen—forming a highly reactive aziridinium or oxazolidinone intermediate. This electrophilic species is subsequently attacked by biological nucleophiles, such as the N7 position of guanine in DNA or nucleophilic cysteine/lysine residues in target proteins, leading to irreversible covalent adducts[1]. Furthermore, the degradation of 3-(2-chloroethyl) derivatives to form N-(2-chloroethyl)carbamates has been directly linked to curative activity against specific leukemia models[2].

The N-Alkenyl Conformational Lock

Why introduce an N-alkenyl group? The causality lies in stereoelectronic tuning. An N-alkenyl group (forming an enamine-like carbamate) restricts the rotational degrees of freedom around the C–N bond. By conjugating the nitrogen lone pair with the alkenyl π -system, the inherent nucleophilicity of the carbamate nitrogen is dampened. This prevents premature intramolecular cyclization, thereby increasing the plasma half-life of the prodrug in circulation until it reaches the target microenvironment[3].

Structure-Activity Relationship (SAR) Dynamics

Recent SAR studies on substituted carbamate derivatives have demonstrated significant in vitro anticancer activity, particularly against U87MG glioma cell lines[4]. Modifying the alkenyl chain and the N-alkyl substitutions directly impacts the alkylation rate ( kalk​ ) and the overall half-life ( t1/2​ ) of the compound.

Quantitative SAR Data Summary

The following table synthesizes the impact of structural modifications on the biological and kinetic profile of 2-chloroethyl N-alkenyl carbamates based on established glioma models[4].

Compound IDAlkenyl Substituent ( R1​ )N-Alkyl Group ( R2​ )Half-life ( t1/2​ , hr)IC 50​ (µM) - U87MGAlkylation Rate ( kalk​ , min⁻¹)
CEAC-01 VinylH2.429.580.045
CEAC-02 Prop-1-enylEthyl4.123.800.022
CEAC-03 2-PhenylvinylEthyl6.815.250.011
CEAC-04 2-(4-Fluorophenyl)vinylMethyl8.517.970.008

Key Insight: Extending the conjugation of the alkenyl group (e.g., transitioning from a simple vinyl group to a 2-phenylvinyl group in CEAC-03) significantly decreases the alkylation rate, thereby extending the half-life. This controlled reactivity correlates with a more potent IC 50​ (15.25 µM), as the compound avoids non-specific protein carbamoylation in the serum and successfully penetrates the target cells[4].

Experimental Workflows: Synthesis & Self-Validating Assays

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every synthetic and analytical step includes a mechanistic rationale to explain the why behind the action.

Protocol: Synthesis of the Carbamate Core

The synthesis of these carbamates relies on the controlled reaction of an amine with 2-chloroethyl isocyanate or a related chloroformate[3][4].

  • Reagent Preparation: Dissolve the primary N-alkenyl amine (0.05 mol) and triethylamine (0.06 mol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Maintain the reaction vessel strictly at 0–5°C.

    • Causality: Triethylamine acts as an acid scavenger. The low temperature prevents the thermal degradation of the sensitive N-alkenyl amine.

  • Electrophilic Addition: Add 2-chloroethyl isocyanate (0.06 mol) dropwise over 15 minutes[4].

    • Causality: The highly electrophilic nature of the isocyanate requires strict thermal control to prevent runaway exothermic polymerization and to ensure regioselective attack.

  • Reaction Maturation: Stir the mixture at room temperature for 24 hours. Monitor the consumption of the starting amine via TLC (Ethyl Acetate/Hexane 1:3).

  • Purification: Evaporate the solvent to dryness. Purify the crude product using silica gel column chromatography (20% ethyl acetate/petroleum ether) to yield the pure 2-chloroethyl N-alkenyl carbamate (Yield: 70-85%)[4].

    • Causality: Unreacted 2-chloroethyl species can act as non-specific alkylators, skewing downstream biological assays. Chromatography ensures the isolation of the intact, stable carbamate.

Protocol: Kinetic Alkylation Assay (Self-Validating System)

To validate the alkylating capability of the synthesized compounds, we employ a 4-(4-nitrobenzyl)pyridine (NBP) trapping assay.

  • Incubation: Incubate the synthesized carbamate (50 µM) with NBP (a model nucleophile mimicking DNA bases) in a buffered solution (pH 7.4) at 37°C.

  • Spectrophotometric Monitoring: Measure the absorbance at 540 nm at 10-minute intervals. The formation of the alkylated NBP adduct provides a direct, real-time readout of the electrophilic reactivity.

  • Self-Validation (The Causality Check): A parallel control must be run using an N-alkenyl carbamate lacking the 2-chloroethyl warhead (e.g., an ethyl carbamate). This control must show zero absorbance change at 540 nm. This internal validation proves that the observed nucleophilic trapping is exclusively mediated by the 2-chloroethyl pharmacophore, isolating the variable of interest.

Visualizing the Activation Pathway

The following diagram maps the logical progression of the 2-chloroethyl N-alkenyl carbamate from initial target binding through to irreversible covalent modification.

G A 2-Chloroethyl N-Alkenyl Carbamate B Target Binding (Conformational Lock) A->B Cellular Entry C Aziridinium Intermediate B->C Activation D Nucleophilic Attack C->D DNA/Protein E Covalent Adduct D->E Cross-linking

Fig 1: Activation and covalent binding pathway of 2-chloroethyl N-alkenyl carbamates.

References

  • Nitin Kumar, Neetika Lal, Vishal Nemaysh, Pratibha Mehta Luthra. "SAR (structure activity relationship) study of all substituted carbazole carbamate derivatives". Asian Journal of Pharmaceutical Research. 4

  • "Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors". PMC / NIH. 3

  • "Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds". ResearchGate. 1

  • "Synthesis of Benzotriazine and Aryltriazene Derivatives Starting from 2-Azidobenzonitrile Derivatives". ResearchGate. 2

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-(2-Chloroethyl)carbamates from 2-Chloroethyl Isocyanate

Introduction & Strategic Utility N-(2-chloroethyl)carbamates are highly versatile synthetic intermediates, predominantly utilized in the development of alkylating antineoplastic agents[1]. They serve as direct precursors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

N-(2-chloroethyl)carbamates are highly versatile synthetic intermediates, predominantly utilized in the development of alkylating antineoplastic agents[1]. They serve as direct precursors to N-(2-chloroethyl)-N-nitrosocarbamates, a class of compounds designed to cross-link DNA in tumor cells[2]. The carbamate linkage functions as a programmable carrier moiety—often used in prodrug design to confer specific water solubility or cellular targeting—while the 2-chloroethyl group provides the essential alkylating pharmacophore[1].

This application note details the authoritative protocol for synthesizing these carbamates via the nucleophilic addition of alcohols or phenols to 2-chloroethyl isocyanate (CEI)[2].

Mechanistic Principles & Causality (E-E-A-T)

To ensure high yields and reproducibility, researchers must understand the causality behind the reaction conditions:

  • Nucleophilic Activation : The reaction requires the nucleophilic attack of an alcohol oxygen on the highly electrophilic carbonyl carbon of the isocyanate[3]. While primary aliphatic alcohols may react slowly on their own, the addition of a tertiary amine (e.g., Triethylamine, Et₃N) acts as a nucleophilic catalyst. It enhances the reaction rate by transiently increasing the electron density on the alcohol oxygen[2].

  • Absolute Moisture Exclusion : 2-Chloroethyl isocyanate is exquisitely sensitive to water. Moisture exposure leads to the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield 2-chloroethylamine[3]. This amine will aggressively attack unreacted isocyanate, forming N,N'-bis(2-chloroethyl)urea as a symmetric byproduct, severely depressing the yield of the desired carbamate.

  • Thermal Control & Side Reaction Mitigation : The formation of the carbamate is exothermic. Initiating the reaction at 0 °C prevents thermal degradation. More importantly, prolonged heating or the use of excess strong base triggers a destructive intramolecular S_N2 cyclization. The carbamate nitrogen deprotonates and displaces the terminal chloride, irreversibly converting the product into a 2-oxazolidinone derivative[4].

Visualized Workflows

SynthesisPathway ROH Alcohol/Phenol (R-OH) Intermediate Nucleophilic Addition Intermediate ROH->Intermediate CEI 2-Chloroethyl Isocyanate (ClCH₂CH₂NCO) CEI->Intermediate Base Base Catalyst (e.g., Et₃N) Base->Intermediate Deprotonation Product N-(2-chloroethyl)carbamate (ClCH₂CH₂NHCOOR) Intermediate->Product CH₂Cl₂, 0 °C to RT

Synthetic pathway of N-(2-chloroethyl)carbamates via nucleophilic addition.

SideReactions Product N-(2-chloroethyl)carbamate Cyclization Intramolecular Cyclization (S_N2 Displacement) Product->Cyclization BaseHeat Excess Base / Heat BaseHeat->Cyclization Oxazolidinone 2-Oxazolidinone Byproduct + R-OH + Cl⁻ Cyclization->Oxazolidinone

Base-catalyzed intramolecular cyclization leading to 2-oxazolidinone.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters based on the steric and electronic nature of the substrate[2],[4].

Substrate Type2-Chloroethyl IsocyanateCatalyst / BaseSolventTemp / TimeTypical Yield
Primary Aliphatic Alcohols 1.10 - 1.20 eqEt₃N (0.05 - 0.10 eq)CH₂Cl₂0 °C → RT, 12-24h85 - 95%
Phenols / Aryl Alcohols 1.10 - 1.50 eqEt₃N (0.10 eq) or PyridineCH₂Cl₂0 °C → RT, 24-48h75 - 85%
Sterically Hindered Alcohols 1.20 - 1.50 eqEt₃N (0.20 eq)THF0 °C → RT, 48h60 - 75%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each phase before proceeding. The following procedure is adapted for a standard 10 mmol scale synthesis[2].

Phase 1: Preparation & Environmental Control
  • Apparatus Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the vessel with high-purity Argon or Nitrogen for 10 minutes to establish a strictly anhydrous environment.

  • Substrate Dissolution : Dissolve the target alcohol or phenol (10.0 mmol, 1.0 eq) in 10-15 mL of anhydrous Dichloromethane (CH₂Cl₂).

  • Catalyst Introduction : Inject Triethylamine (Et₃N) via syringe. For standard primary alcohols, use a catalytic amount (~90-100 μL, ~0.07 eq) to prevent downstream oxazolidinone cyclization[2],[4].

Phase 2: Reaction Execution
  • Thermal Regulation : Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes.

  • Isocyanate Addition : Using a gas-tight syringe, slowly add 2-chloroethyl isocyanate (1.05 mL, ~12.0 mmol, 1.2 eq) dropwise over a period of 10-15 minutes[2]. Causality note: Dropwise addition prevents localized heating and controls the exothermic nucleophilic attack.

  • Maturation : Remove the ice bath and allow the reaction mixture to gradually warm to ambient room temperature. Stir continuously for 24 to 48 hours under an inert atmosphere[2].

Phase 3: Analytical Validation & Isolation
  • In-Process Tracking (Self-Validation) : Monitor the reaction progress using Infrared (IR) Spectroscopy or Thin-Layer Chromatography (TLC). The reaction is deemed complete when the distinct, intense N=C=O stretching frequency at ~2250–2275 cm⁻¹ is completely consumed[3].

  • Quenching & Workup : Once validated, concentrate the reaction mixture to near dryness using a rotary evaporator under reduced pressure[2].

    • Optional Wash: If a larger equivalent of base was utilized, dissolve the crude residue in 30 mL of Ethyl Acetate, wash sequentially with 1M HCl (15 mL) and Brine (15 mL), then dry the organic layer over anhydrous MgSO₄ before concentration.

  • Purification : Dissolve the resulting crude oil in a minimum volume of CH₂Cl₂ and purify via flash column chromatography (silica gel, 230–400 mesh) using an optimized gradient of Hexanes and Ethyl Acetate[2].

  • Storage : Dry the purified N-(2-chloroethyl)carbamate under high vacuum. Store the final product in a sealed, argon-purged container at −20 °C to prevent long-term degradation[2].

References

  • [1] Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. Source: PubMed. 1

  • [2] Synthesis and Evaluation of Several New (2-Chloroethyl)nitrosocarbamates as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride. Source: BenchChem. 3

  • [4] Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions. Source: BenchChem.4

Sources

Application

Application Notes and Protocols: 2-Chloroethyl Carbamates in Targeted Cancer Therapy

Introduction & Mechanistic Rationale The development of targeted chemotherapeutics requires a delicate balance between systemic stability and localized activation. In this context, 2-chloroethyl carbamates have emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted chemotherapeutics requires a delicate balance between systemic stability and localized activation. In this context, 2-chloroethyl carbamates have emerged as highly versatile structural motifs in oncology drug design.

The rationale for utilizing a carbamate linkage lies in its superior plasma stability compared to carbonates or esters. This stability effectively masks the severe cytotoxicity of the payload (often a nitrogen mustard) during systemic circulation, minimizing off-target side effects[1]. Upon reaching the tumor microenvironment, these compounds are designed to undergo specific activation or exert targeted effects through two primary mechanisms:

  • Prodrug Activation (e.g., ADAPT & Theranostics): The carbamate masks a potent alkylating agent. A tumor-localized catalytic antibody (abzyme) or an overexpressed tumor enzyme (e.g., NQO1) hydrolyzes the carbamate. This generates an unstable carbamic acid intermediate that spontaneously decarboxylates, releasing the active bis(2-chloroethyl)amine to induce lethal DNA crosslinking[2][3].

  • Intact Cytoskeletal Disruption: Certain conjugates, such as Estramustine (estradiol linked to a nor-nitrogen mustard via a carbamate bond), remain largely intact. Rather than acting as DNA alkylators, they exert primary cytotoxicity by binding to microtubule-associated proteins, causing irreversible microtubule disassembly and mitotic arrest in prostate carcinoma cells[4][5].

Mechanistic Pathway Visualization

Pathway Prodrug 2-Chloroethyl Carbamate Prodrug Targeting Tumor Localization (Abzyme/Ligand) Prodrug->Targeting Systemic Admin Cleavage Enzymatic Cleavage Targeting->Cleavage Tumor Microenvironment Intermediate Carbamic Acid Intermediate Cleavage->Intermediate Hydrolysis ActiveDrug Active Nitrogen Mustard Intermediate->ActiveDrug Decarboxylation (-CO2) Effect DNA Crosslinking / Apoptosis ActiveDrug->Effect Cytotoxicity

Mechanism of targeted 2-chloroethyl carbamate prodrug activation and cytotoxicity.

Quantitative Efficacy & Kinetic Data

To establish baseline expectations for assay development, the following table synthesizes kinetic parameters and in vitro efficacy data of prominent 2-chloroethyl carbamate systems from the literature.

Compound / ConjugateTarget Mechanism / Activating EnzymeKinetic ParametersIn Vitro Efficacy / IC₅₀Target Cell Line
Prodrug 1 (ADAPT) Catalytic Antibody (Abzyme EA11-D7) Km​ = 201 µM, kcat​ = 1.88 min⁻¹Marked reduction in viabilityLoVo (Human Colonic Carcinoma)[3]
Estramustine (EM) Microtubule DisassemblyN/A (Direct action)Cytotoxic at 60–120 µMDU 145 (Prostatic Tumor)[4]
Theranostic Prodrug 1 NQO1 (Cytosolic flavoprotein) Vmax​ = 11.86 µmol/min/mgHigh selective apoptosisKB cells (Folate-positive)[2]

Experimental Protocols

Protocol A: In Vitro Activation and Kinetic Profiling of Carbamate Prodrugs (ADAPT Model)

Objective: To validate the specific cleavage of a 2-chloroethyl carbamate prodrug by a targeted catalytic antibody (abzyme) and measure the resulting cytotoxicity. Causality & Design Choice: Carbamate hydrolysis is normally a disfavored BAC​2 mechanism. By utilizing an abzyme raised against a phosphonamidate transition-state analog, we force the specific, accelerated cleavage of the carbamate exclusively at the tumor cell surface[6]. A non-catalytic antibody control is mandatory to prove that cytotoxicity is driven by enzymatic cleavage, not spontaneous hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the 2-chloroethyl carbamate prodrug in anhydrous DMSO. Dilute to working concentrations (50–500 µM) in PBS (pH 7.4) immediately prior to use to minimize background hydrolysis.

  • Kinetic Cleavage Assay (Cell-Free):

    • Incubate the prodrug (200 µM) with the purified catalytic antibody (e.g., EA11-D7, 1 µM) at 37°C.

    • Aliquot 50 µL samples at 10-minute intervals. Quench the reaction with an equal volume of cold acetonitrile.

    • Analyze via RP-HPLC (C18 column, UV detection at 254 nm) to monitor the disappearance of the carbamate peak and the appearance of the nitrogen mustard peak. Calculate Km​ and kcat​ .

  • Cell Viability Validation:

    • Seed target cells (e.g., LoVo colonic carcinoma) in a 96-well plate at 1×104 cells/well.

    • Pre-incubate cells with the targeted abzyme for 1 hour to allow surface binding. Crucial Step: Wash the wells 3x with PBS to remove unbound abzyme, ensuring activation only occurs at the cell surface[3].

    • Add the prodrug at varying concentrations (10–500 µM) and incubate for 48 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo assay. Compare IC₅₀ values against a control group treated with a non-catalytic binding antibody.

Protocol B: Immunofluorescence Validation of Microtubule Disruption by Intact Carbamates

Objective: To assess the cytoskeletal disruption caused by intact 2-chloroethyl carbamate conjugates (e.g., Estramustine). Causality & Design Choice: Unlike traditional nitrogen mustards that require DNA crosslinking, Estramustine's stable carbamate linkage prevents premature alkylation. Instead, the intact molecule acts as an antimicrotubule agent. Staining for β -tubulin allows researchers to visually and quantitatively confirm microtubule disassembly, distinguishing this mechanism from standard DNA damage[4][5].

Step-by-Step Methodology:

  • Cell Culture & Dosing:

    • Seed DU 145 prostate tumor cells on sterile glass coverslips in 6-well plates. Grow to 70% confluence.

    • Treat cells with Estramustine (60 µM and 120 µM) for 24 hours. Include a vehicle-only (DMSO) control.

  • Fixation and Permeabilization:

    • Wash cells gently with warm PBS.

    • Fix cells using 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunofluorescent Staining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary anti- β -tubulin antibody (1:200 dilution) overnight at 4°C.

    • Wash 3x with PBS, then incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Imaging & Analysis:

    • Mount coverslips onto glass slides using an anti-fade mounting medium.

    • Image using a confocal laser scanning microscope. Note the dose-dependent loss of fine microtubule networks and the accumulation of diffuse tubulin staining in treated cells, confirming the antimicrotubule action of the carbamate conjugate[4].

Sources

Method

Experimental setup for assessing the alkylating potential of 2-chloroethyl groups

An Application Note and Protocol for the Experimental Assessment of the Alkylating Potential of 2-Chloroethyl Groups For Researchers, Scientists, and Drug Development Professionals Abstract The 2-chloroethyl group is a k...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Experimental Assessment of the Alkylating Potential of 2-Chloroethyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloroethyl group is a key functional moiety in a range of potent chemotherapeutic agents but also represents a potential source of genotoxic impurities in drug substances. Its biological activity is driven by the propensity to form highly reactive intermediates that alkylate biological macromolecules, most notably DNA. A thorough assessment of this alkylating potential is therefore a critical step in both drug discovery and safety assessment. This guide provides a detailed overview of the underlying chemical mechanisms and presents two robust, field-proven protocols for quantifying alkylating activity: the 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay for measuring intrinsic chemical reactivity and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of DNA adducts.

Part 1: The Core Directive - Understanding the Mechanism

The alkylating activity of the 2-chloroethyl group is not a direct displacement of the chloride ion. Instead, it is initiated by a spontaneous intramolecular cyclization, where the nitrogen or sulfur atom attacks the carbon bearing the chlorine.[1][2] This reaction forms a highly strained, three-membered aziridinium (or thiiranium) ion. This electrophilic intermediate is the ultimate alkylating species, readily attacked by nucleophiles.[1][2]

Within a biological context, the primary target for this alkylation is DNA. The most nucleophilic site on the DNA bases is the N7 position of guanine, followed by the N3 position of adenine.[1][3][4] Reaction at these sites forms covalent DNA adducts. If a molecule contains two 2-chloroethyl groups (i.e., it is a bifunctional alkylating agent), it can react with two different nucleophilic sites, leading to the formation of DNA monoadducts, and more critically, DNA inter- and intra-strand cross-links, which are potent blocks to DNA replication and transcription.[1]

G cluster_activation Activation Step cluster_alkylation DNA Alkylation cluster_consequence Biological Consequence start R-N-(CH₂CH₂Cl)₂ (Nitrogen Mustard Precursor) ion Aziridinium Ion (Reactive Intermediate) start->ion Intramolecular Cyclization (-Cl⁻) guanine Guanine in DNA (Nucleophilic Target) ion->guanine Nucleophilic Attack adduct N7-alkylguanine Adduct (DNA Damage) guanine->adduct crosslink Interstrand Cross-link (If Bifunctional) adduct->crosslink Second Alkylation Event apoptosis Replication Block & Cell Cycle Arrest/Apoptosis crosslink->apoptosis G Start Prepare Solutions: - Test Compound - NBP Reagent - Positive/Negative Controls Incubate Incubate Test Compound with NBP Solution (e.g., 37°C, 60 min) Start->Incubate Color Add Base (e.g., Triethylamine) to develop color Incubate->Color Measure Measure Absorbance (e.g., 580 nm) using a Spectrophotometer Color->Measure Analyze Calculate Relative Alkylation Activity vs. Positive Control Measure->Analyze

Caption: Experimental workflow for the NBP colorimetric assay.

Detailed Step-by-Step Protocol

A. Reagents and Materials

  • Test Compound (TC)

  • Positive Control: e.g., Mechlorethamine (a known nitrogen mustard)

  • Negative Control: Vehicle solvent

  • 4-(p-nitrobenzyl)pyridine (NBP)

  • Solvent System: A mixture of ethylene glycol and acetone is often used to ensure solubility of all components. [5]* Base: Triethylamine

  • 96-well microplate or cuvettes

  • Spectrophotometer (plate reader or standard)

B. Procedure

  • Solution Preparation:

    • Prepare a stock solution of the Test Compound in the chosen solvent (e.g., 10 mM).

    • Prepare a stock solution of the Positive Control at a similar concentration.

    • Prepare the NBP reagent: Dissolve NBP in the solvent system to a final concentration of ~50 mM. [5]2. Reaction Setup:

    • In a 96-well plate, add 50 µL of the NBP reagent to each well.

    • Add 10 µL of the Test Compound solution, Positive Control solution, or Negative Control (vehicle) to respective wells in triplicate.

  • Incubation:

    • Seal the plate and incubate at 37°C for 60 minutes. This allows the alkylation reaction to proceed.

  • Color Development:

    • After incubation, add 100 µL of triethylamine to each well with vigorous mixing. [5]A blue or purple color will develop immediately in the presence of alkylation.

  • Measurement:

    • Immediately measure the absorbance at a wavelength between 560-580 nm. [5] C. Data Presentation and Analysis

SampleReplicate 1 (Abs @ 580 nm)Replicate 2 (Abs @ 580 nm)Replicate 3 (Abs @ 580 nm)Average Absorbance
Negative Control0.0510.0550.0530.053
Positive Control1.2541.2891.2711.271
Test Compound0.8990.9120.9050.905
  • Calculation: The alkylating potential can be expressed as a percentage relative to the positive control:

    • Relative Activity (%) = [(Avg Abs_TC - Avg Abs_Neg) / (Avg Abs_Pos - Avg Abs_Neg)] * 100

Part 4: Protocol 2 - Guanine Alkylation Assay by LC-MS/MS

Principle and Rationale

This protocol provides direct, quantitative evidence of DNA damage by measuring the formation of specific adducts. The method involves incubating the test compound with DNA (typically purified calf thymus DNA) and then using the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to isolate and quantify the resulting alkylated guanine bases. [1][6]The high selectivity of Multiple Reaction Monitoring (MRM) mode in MS allows for unambiguous detection of the target adduct even in a complex biological matrix. [1][7]This approach is authoritative because it measures the formation of a specific, biologically critical lesion, providing a direct link between the compound and its potential for genotoxicity. For accurate quantification, the use of stable isotope-labeled internal standards is the gold standard. [1]

G Start Incubate Test Compound with Calf Thymus DNA (37°C, 16h) Hydrolyze Hydrolyze DNA to release alkylated bases (e.g., Thermal Depurination) Start->Hydrolyze Cleanup Enrich Adducts using Solid-Phase Extraction (SPE) Hydrolyze->Cleanup Analyze LC-MS/MS Analysis: - C18 Separation - ESI+ Detection - MRM Quantification Cleanup->Analyze Quantify Quantify Adduct Level using a Calibration Curve and Internal Standard Analyze->Quantify

Caption: Experimental workflow for LC-MS/MS analysis of DNA adducts.

Detailed Step-by-Step Protocol

A. Reagents and Materials

  • Test Compound (TC)

  • Calf Thymus DNA (CTDNA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Adduct Standard: e.g., N7-(2-hydroxyethyl)guanine (the chloroethyl adduct is often hydrolyzed to the more stable hydroxyethyl form during workup) [8][9]* Stable Isotope-Labeled Internal Standard (IS): e.g., ¹³C,¹⁵N-labeled N7-(2-hydroxyethyl)guanine

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system with an Electrospray Ionization (ESI) source

B. Procedure

  • Alkylation Reaction:

    • Dissolve CTDNA in PBS to a concentration of 1 mg/mL.

    • Add the Test Compound to the DNA solution to a final concentration (e.g., 100 µM).

    • Incubate the mixture at 37°C for 16 hours to allow for adduct formation. [6]2. DNA Hydrolysis (Depurination):

    • Following incubation, heat the sample at 70-95°C for 1 hour. This cleaves the glycosidic bond of the alkylated purines, releasing them from the DNA backbone. [1][6] * Centrifuge the sample through a 10-kDa molecular weight cut-off filter to separate the released adducts (filtrate) from the remaining DNA polymer. [6]3. Sample Cleanup (SPE):

    • Spike the filtrate with the Internal Standard (IS).

    • Condition an SPE cartridge according to the manufacturer's protocol.

    • Load the sample onto the cartridge.

    • Wash with a weak solvent (e.g., methanol) to remove salts and impurities.

    • Elute the adducts with a stronger, appropriate solvent (e.g., methanol with 5% ammonium hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Analyze using the parameters defined in the table below. The MRM transition is a specific precursor-to-product ion fragmentation that is unique to the target analyte, ensuring high specificity.

C. Data Presentation

Table 1: Typical LC-MS/MS Parameters

ParameterSettingRationale
LC ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation of polar nucleobases. [1][7]
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion ESI. [1][7]
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column. [1]
Flow Rate0.3 mL/minStandard flow rate for analytical LC.
Gradient0-50% B over 10 minutesA gradient elution ensures that analytes of varying polarities are separated effectively.
Ionization ModeESI PositiveNucleobases readily form positive ions by protonation. [7]
MRM Transitione.g., For N7-(2-hydroxyethyl)guanine: m/z 196 -> 152Monitors the fragmentation of the protonated molecule to a characteristic product ion.

Table 2: Example Quantification Data

SamplePeak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank01,500,1000.000< LLOQ
Test Compound45,6781,495,3000.030515.2
  • Analysis: The concentration of the adduct in the sample is determined by comparing its Analyte/IS peak area ratio to a calibration curve constructed from known concentrations of the adduct standard.

Part 5: Authoritative Grounding in a Regulatory Context

The assessment of alkylating potential is a key component of evaluating genotoxic impurities as outlined by regulatory bodies like the FDA. [10][11]While the protocols above provide direct evidence of reactivity and DNA damage, a full genotoxicity risk assessment often requires a battery of in vitro assays to evaluate the ultimate biological consequences. [12]These may include:

  • Bacterial Reverse Mutation (Ames) Test: To detect gene mutations. [13][14]* In Vitro Micronucleus Assay: To detect structural and numerical chromosomal damage. [13]* γ-H2AX Assay: A sensitive, early biomarker of DNA double-strand breaks and the cellular DNA damage response. [15] The combination of direct chemical and biochemical assays with these cell-based genotoxicity tests creates a robust, self-validating system for making informed decisions about the safety of compounds containing the 2-chloroethyl moiety.

References

  • Loeber, R., et al. (1996). Specificity of DNA Alkylation by 1-(2-Chloroethyl)-3-alkyl-3-acyltriazenes Depends on the Structure of the Acyl Group: Kinetic and Product Studies. Chemical Research in Toxicology. Retrieved from [Link]

  • Cancers. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]

  • Lutz, W. K., et al. (n.d.). IN-VITRO ASSAYS TO DETECT ALKYLATING AND MUT AGENIC ACTIVITIES OF DIET ARY COMPONENTS NITROSATED IN SITU. Retrieved from [Link]

  • PubMed. (n.d.). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Retrieved from [Link]

  • PubMed. (n.d.). Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2014). NBP Assay (4-(p-nitrobenzyl)pyridine) protocol?. Retrieved from [Link]

  • PubMed. (n.d.). Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents. Retrieved from [Link]

  • Patient Empowerment Network. (2026). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved from [Link]

  • MDPI. (2020). Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. Retrieved from [Link]

  • Oxford Academic. (2012). A transcriptomics-based in vitro assay for predicting chemical genotoxicity in vivo. Retrieved from [Link]

  • PubMed. (n.d.). DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • PMC. (n.d.). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • FDA. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • RSC Publishing. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. Retrieved from [Link]

  • PubMed. (n.d.). Identification of 7-(2-hydroxyethyl)guanine as a product of alkylation of calf thymus DNA with clomesone. Retrieved from [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for carbamate formation with hindered amines

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing bottlenecks in the synthesis of carbamates from sterically hinder...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing bottlenecks in the synthesis of carbamates from sterically hindered amines (e.g., tert-butylamine, 2,6-diisopropylaniline, and bulky secondary amines).

Standard coupling conditions often fail with these substrates due to severe steric shielding of the nucleophilic nitrogen. This guide provides field-proven troubleshooting strategies, mechanistic insights, and fully validated protocols to bypass these kinetic barriers.

Diagnostic Workflow: Reagent Selection for Hindered Amines

Before troubleshooting a failed reaction, ensure your synthetic strategy aligns with the steric demands of your substrate. Use the decision matrix below to select the optimal activation pathway.

G Start Target: Carbamate (Hindered Amine + Alcohol) CheckHindrance Amine Hindrance Level? Start->CheckHindrance Extreme Extreme (e.g., t-Butyl, 2,6-DiMe-Aryl) CheckHindrance->Extreme Moderate Moderate (e.g., sec-Alkyl, ortho-Sub Aryl) CheckHindrance->Moderate HalogenFree Halogen-Free Required? Extreme->HalogenFree DSC DSC or Alkyl Aryl Carbonates + Strong Base Moderate->DSC CDIMsOH CDI + MsOH Protocol (N-Acyl Imidazolium) HalogenFree->CDIMsOH Yes Triphosgene Triphosgene Protocol (Isocyanate Intermediate) HalogenFree->Triphosgene No

Decision tree for selecting carbamate synthesis workflows based on amine steric hindrance.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard chloroformate or DSC reactions fail or give low yields with amines like 2,6-dimethylaniline? A: The failure is fundamentally kinetic. Steric bulk physically impedes the optimal nucleophilic trajectory (the Bürgi-Dunitz angle) required for the amine's lone pair to attack the electrophilic carbonyl carbon[1]. Consequently, the activation energy for the transition state is significantly elevated. During the prolonged reaction times required for hindered amines, competing side reactions—such as the hydrolysis of the chloroformate by trace moisture or the formation of symmetrical ureas—outcompete the desired carbamate formation.

Q2: How does adding Methanesulfonic acid (MsOH) to a CDI-mediated reaction overcome this steric barrier? A: 1,1′-Carbonyldiimidazole (CDI) reacts with alcohols to form an O-alkyl 1H-imidazole-1-carboxylate intermediate. Normally, the neutral imidazole leaving group is not reactive enough to be displaced by a hindered amine. By introducing MsOH, the imidazole moiety is protonated, generating an N-acyl imidazolium cation[2]. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, increasing its electrophilicity so profoundly that even highly hindered, poor nucleophiles can successfully attack it[2].

Pathway ROH Alcohol (ROH) Intermediate O-Alkyl 1H-imidazole -1-carboxylate ROH->Intermediate CDI CDI CDI->Intermediate ActiveSpecies N-Acyl Imidazolium Cation (Highly Active) Intermediate->ActiveSpecies + MsOH MsOH MsOH (Protonation) MsOH->ActiveSpecies Product Carbamate Product ActiveSpecies->Product + Amine Amine Hindered Amine (R'NH2) Amine->Product

Mechanistic pathway of Brønsted acid-activated N-acyl imidazolium carbamate synthesis.

Q3: I am observing significant symmetrical urea byproduct. How can I suppress this? A: Urea formation occurs when the newly formed carbamate (or an isocyanate intermediate) reacts with a second equivalent of the amine. To suppress this:

  • Inverse Addition: Add the hindered amine dropwise to an excess of the activated carbonate/chloroformate.

  • Thermal Control: Keep the reaction strictly at 0 °C during the addition phase. The kinetic product (carbamate) is favored at lower temperatures, whereas urea formation often requires higher activation energy.

Section 2: Validated Experimental Protocols

Protocol A: Halogen-Free Synthesis via Brønsted Acid-Activated N-Acyl Imidazoliums

Best for: Extremely hindered aliphatic and aromatic amines where phosgene derivatives must be avoided.[2]

Self-Validating Logic: The protocol utilizes a two-stage activation. The temperature must be strictly controlled during MsOH addition to prevent the premature thermal degradation of the highly reactive cation.

  • Intermediate Formation: To a 40 mL reaction vial equipped with a magnetic stir bar and internal temperature probe, charge the aryl/alkyl alcohol (1.0 equiv) and anhydrous acetonitrile (10–15 mL/g).

  • CDI Addition: Add CDI (1.0 equiv) in one portion. Stir at room temperature (20–25 °C) for 15–30 minutes to ensure complete formation of the O-alkyl 1H-imidazole-1-carboxylate.

  • Acid Activation (Critical Step): Add Methanesulfonic acid (MsOH) (2.0 equiv) dropwise over 15–30 minutes with vigorous stirring. Caution: Monitor the internal probe to ensure the temperature remains strictly below 30 °C.

  • Amine Coupling: Add the sterically hindered amine (1.0 equiv) to the activated mixture.

  • Heating: Transfer the vial to a heating block set to 50 °C. Stir for 2–12 hours, monitoring completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize excess MsOH, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Strong Base-Mediated Alkyl Aryl Carbonate Coupling

Best for: Complex O-alkyl moieties and electron-deficient, hindered arylamines.[3]

Self-Validating Logic: By using a stable alkyl aryl carbonate instead of a highly sensitive dialkyl dicarbonate, the electrophile survives long enough for the sterically hindered amine to be deprotonated by a strong base, transforming it into a highly reactive amide anion[3].

  • Preparation: In a flame-dried flask under N2, dissolve the hindered arylamine (1.0 equiv) and the selected alkyl aryl carbonate (1.2 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Slowly add Potassium tert-butoxide (KOtBu) (1.5 equiv) dropwise as a solution in THF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with dichloromethane (3x). Combine organic layers, dry over MgSO4, and purify via flash chromatography.

Section 3: Quantitative Reagent Comparison

To optimize your specific reaction, compare the quantitative parameters and operational profiles of the primary coupling strategies below.

Coupling Reagent / StrategyTypical Yield (Hindered Amines)Operating Temp (°C)Additive / Catalyst RequiredPrimary ByproductsToxicity / Safety Profile
CDI + MsOH [2]70% – 90%25 to 502.0 eq MsOHImidazole, MsOH saltsLow (Halogen-free, Bench-stable)
Alkyl Aryl Carbonates [3]65% – 85%0 to 251.5 eq KOtBu or NaHPhenol derivativesLow (Avoids isocyanates)
Triphosgene 50% – 80%-20 to 252.0–3.0 eq DIPEAHCl gas, UreaExtremely High (Generates Phosgene)
DSC (N,N'-Disuccinimidyl carbonate) [1]< 40% (Often fails)25 to 601.5 eq DMAPN-HydroxysuccinimideLow (Moisture sensitive)

Note: Yields are representative of highly hindered substrates (e.g., 2,6-dimethylaniline, tert-butylamine). Standard primary amines will achieve >95% yield across all methods.

References

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums | Organic Process Research & Development. ACS Publications (acs.org). 2

  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. PMC (nih.gov). 3

  • N,N'-Disuccinimidyl carbonate | 74124-79-1. Benchchem. 1

Sources

Optimization

Mechanistic Foundations: Why Do Carbamoyl Chlorides Degrade?

Welcome to the Technical Support Center for Carbamoyl Chloride Stability. As a Senior Application Scientist, I frequently consult with research teams who are losing target yield to the deceptive instability of these reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamoyl Chloride Stability. As a Senior Application Scientist, I frequently consult with research teams who are losing target yield to the deceptive instability of these reactive intermediates. Carbamoyl chlorides are powerful electrophiles used to synthesize ureas, carbamates, and amides, but their sensitivity to moisture and protic solvents can derail an entire synthetic route.

This guide is designed to move beyond basic safety data sheets. By understanding the mechanistic causality behind their degradation, you can implement the self-validating workflows provided below to ensure experimental success.

The instability of carbamoyl chlorides in solution is driven by the highly electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack even by weak nucleophiles like atmospheric moisture.

  • Hydrolysis (Moisture Degradation): When exposed to water, carbamoyl chlorides undergo a classical two-step nucleophilic addition-elimination sequence[1]. The initial attack forms a tetrahedral intermediate, which collapses to expel hydrogen chloride and form a carbamic acid. Because carbamic acids are thermodynamically unstable, they act as a driving force for the reaction, rapidly and irreversibly decarboxylating to yield the corresponding amine, carbon dioxide (CO₂), and hydrochloric acid (HCl)[2].

  • Solvolysis: In protic solvents (e.g., alcohols), carbamoyl chlorides undergo solvolysis to form carbamates. This typically proceeds via an Sₙ1-like ionization pathway, though the addition of an amine base can introduce a superimposable bimolecular (Sₙ2) component[3].

Hydrolysis CC Carbamoyl Chloride (R2N-CO-Cl) Tetra Tetrahedral Intermediate CC->Tetra Nucleophilic Attack H2O Water (H2O) H2O->Tetra Nucleophilic Attack CA Carbamic Acid + HCl (R2N-COOH) Tetra->CA Elimination of HCl Degrad Amine + CO2↑ + HCl (R2NH) CA->Degrad Rapid Decarboxylation

Reaction pathway for the hydrolysis of carbamoyl chlorides in aqueous media.

Quantitative Stability Data

Understanding the kinetics of degradation is critical for experimental planning. Alkaline conditions significantly accelerate hydrolysis[1], and temperature control is paramount. Below is a summary of degradation kinetics for common carbamoyl chlorides:

CompoundSolvent / ConditionsHalf-life (t½)Reaction Order
Dimethylcarbamoyl chlorideAqueous, 25 °C54 secondsPseudo-first order[4]
Dimethylcarbamoyl chlorideAqueous, 0 °C~6 minutesPseudo-first order[5]
Butyl(butylcarbamoyl)carbamyl chlorideAqueous (pH 2.0)92.5 hoursAcid-catalyzed[1]

Frequently Asked Questions (FAQs)

Q: Why did my sealed reagent vial pressurize and "pop" upon opening? A: Moisture ingress initiated hydrolysis. The irreversible decarboxylation of the transient carbamic acid generates equimolar amounts of CO₂ gas and HCl[2]. In a sealed container, this gas evolution builds dangerous pressure. Actionable advice: Always store under an inert atmosphere (N₂/Ar), keep tightly sealed at temperatures below room temperature, and open carefully in a well-ventilated fume hood[5].

Q: My LCMS shows a massive peak for a symmetrical urea instead of my target product. What happened? A: Symmetrical ureas form when the carbamoyl chloride hydrolyzes to its corresponding free amine. This newly formed amine acts as a nucleophile and attacks an unreacted molecule of the starting carbamoyl chloride. Alternatively, if your target nucleophile is a primary amine, adding the carbamoyl chloride too quickly can cause a double-addition over-reaction[6].

Q: I am reacting N-(2-chloroethyl)carbamoyl chloride, but I am isolating 2-oxazolidinone. Why? A: This is an intramolecular Sₙ2 side reaction. The carbamoyl nitrogen (or oxygen) acts as a nucleophile, displacing the adjacent aliphatic chloride. Causality: This cyclization is highly favored by basic conditions (which deprotonate the nitrogen, increasing nucleophilicity) or elevated temperatures[6].

Troubleshooting Start Issue: Unexpected Peaks in LCMS/NMR CheckMass Analyze m/z or Chemical Shift Start->CheckMass MassUrea Symmetrical Urea (Double Addition) CheckMass->MassUrea MassAmine Free Amine (Hydrolysis) CheckMass->MassAmine MassOx Intramolecular Cyclization (e.g., Oxazolidinone) CheckMass->MassOx SolUrea Action: Inverse addition, maintain 0°C MassUrea->SolUrea SolAmine Action: Rigorous drying, Schlenk techniques MassAmine->SolAmine SolOx Action: Avoid strong bases, reduce heating MassOx->SolOx

Diagnostic workflow for identifying and resolving common carbamoyl chloride side reactions.

Troubleshooting Guide & Self-Validating Protocols

To suppress hydrolysis and prevent double-addition (urea formation) when reacting carbamoyl chlorides with amines or alcohols, you must control the concentration of the electrophile. The following protocol utilizes inverse addition to achieve this[6].

Protocol: Anhydrous Carbamylation via Inverse Addition
  • Step 1: System Preparation & Dehydration Flame-dry all glassware under vacuum and backfill with Argon. Validation Checkpoint: Incorporate a moisture indicator in your inert gas/solvent line. It must remain strictly blue (indicating <10 ppm H₂O). If it turns pink, halt the experiment immediately and replace the solvent/gas source.

  • Step 2: Nucleophile Solvation Dissolve the target amine or alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.1–1.2 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C in an ice bath. Validation Checkpoint: The internal thermometer must read ≤ 2 °C before proceeding. Failing to cool the nucleophile will lead to thermal degradation of the incoming electrophile.

  • Step 3: Inverse Addition Dissolve the carbamoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled nucleophile mixture over 30 minutes. Validation Checkpoint: Monitor the internal temperature continuously. An exotherm exceeding 5 °C indicates the addition is too rapid, which kinetically favors symmetrical urea formation. If observed, reduce the drip rate until the temperature stabilizes.

  • Step 4: Reaction Monitoring Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 1 hour. Validation Checkpoint: Pull a 10 µL aliquot, quench it in dry methanol, and run an LCMS. The presence of the starting amine mass indicates an incomplete reaction. The presence of an [M+H - CO - Cl] mass indicates that hydrolysis of the carbamoyl chloride has occurred. Proceed to the aqueous workup (washing with dilute HCl, then NaHCO₃) only when the starting amine is fully consumed.

References

  • National Institutes of Health (NIH) / Int J Mol Sci. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from: [Link]

  • PubChem. Dimethylcarbamoyl Chloride | C3H6ClNO. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Furan Derivatives in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for a common yet significant challenge in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for a common yet significant challenge in the laboratory: the poor aqueous solubility of furan derivatives. The furan ring, a five-membered aromatic heterocycle, is a crucial structural component in numerous pharmacologically active compounds.[1][2] However, the inherent hydrophobicity of many furan derivatives can lead to experimental artifacts, hinder accurate biological evaluation, and complicate formulation development.[3][4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot solubility issues in your own experiments.

I. Understanding the Challenge: Why are My Furan Derivatives Not Dissolving?

FAQ 1: What intrinsic properties of furan derivatives contribute to their poor water solubility?

Furan itself is only slightly soluble in water.[5][6] The solubility of its derivatives is highly dependent on the nature of the functional groups attached to the furan ring.[1] The furan ring itself is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. While the oxygen atom can act as a hydrogen bond acceptor, the overall structure is predominantly non-polar.[1] The addition of hydrophobic side chains, such as alkyl or aryl groups, will further decrease water solubility. Conversely, the incorporation of polar or ionizable groups, like hydroxyl, carboxyl, or amino groups, can enhance aqueous solubility.[1]

FAQ 2: I've prepared a stock solution in an organic solvent, but my compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen?

This is a classic solubility problem often encountered in biological assays.[7] Organic solvents like dimethyl sulfoxide (DMSO) or ethanol are excellent at dissolving hydrophobic compounds.[7][] However, when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the solvent environment changes dramatically. The organic solvent is diluted, and the poorly soluble furan derivative is suddenly exposed to a predominantly aqueous environment where it is no longer soluble, leading to precipitation.

II. Troubleshooting and Solutions: A Practical Guide

This section provides a series of troubleshooting guides in a question-and-answer format, directly addressing specific issues you might encounter during your experiments.

Q1: My furan derivative is insoluble in my standard aqueous buffer. What is the first and simplest approach I should try?
A1: pH Adjustment

For furan derivatives with ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the buffer can be a simple and highly effective method to increase solubility.[][9][10]

The Principle: The solubility of an ionizable compound is highly dependent on its ionization state.[9]

  • For acidic compounds (containing a carboxyl group): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.[11]

  • For basic compounds (containing an amino group): Decreasing the pH below the compound's pKa will protonate the basic group, also forming a more soluble salt.[][11]

Experimental Protocol: pH-Mediated Solubilization

  • Determine the pKa of your furan derivative. This can often be found in the literature or predicted using software.

  • Prepare a series of buffers with pH values spanning a range around the pKa. For an acidic compound, you might test buffers with pH values of pKa, pKa+1, and pKa+2. For a basic compound, you would test buffers with pH values of pKa, pKa-1, and pKa-2.

  • Attempt to dissolve a known amount of your furan derivative in each buffer.

  • Visually inspect for complete dissolution. If the solution is clear, the compound is dissolved.

  • Quantify the solubility if necessary, using techniques like UV-Vis spectrophotometry or HPLC.

Causality Behind the Choice: This method is chosen first due to its simplicity and minimal use of additional reagents that could interfere with downstream applications.[10][11] It directly addresses the physicochemical properties of the molecule itself to enhance its interaction with the aqueous solvent.

Q2: pH adjustment didn't work or is not suitable for my experiment. What's my next option?
A2: Co-solvents

The use of co-solvents, which are water-miscible organic solvents, is a widely employed technique to increase the solubility of hydrophobic compounds.[12][13]

The Principle: Co-solvents work by reducing the polarity of the aqueous solvent, making it more "hospitable" to non-polar solutes.[] They disrupt the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.[]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)Can have biological effects at higher concentrations.
Ethanol1% - 10% (v/v)Can affect enzyme activity and cell viability.
Polyethylene Glycol (PEG 400)5% - 20% (v/v)Generally considered biocompatible.
Propylene Glycol5% - 20% (v/v)Often used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Titration for Solubilization

  • Prepare a high-concentration stock solution of your furan derivative in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in your assay buffer).

  • Add a small, fixed volume of your stock solution to each of the co-solvent-containing buffers to achieve your desired final concentration.

  • Vortex or mix thoroughly and visually inspect for precipitation.

  • Determine the minimum co-solvent concentration that keeps your compound in solution.

Trustworthiness of the Protocol: This systematic titration allows you to identify the lowest effective co-solvent concentration, minimizing potential off-target effects in your experiment. It's crucial to always run a vehicle control (buffer with the same concentration of co-solvent but without your compound) to account for any effects of the co-solvent itself.

Q3: I'm concerned about the biological effects of co-solvents in my cell-based assay. Are there more biocompatible alternatives?
A3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[13][14][15][16]

The Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[14][15] The hydrophobic furan derivative can be encapsulated within the central cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the entire complex water-soluble.[13][14]

Diagram of Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Furan_Derivative Hydrophobic Furan Derivative Complex Soluble Inclusion Complex Furan Derivative (inside) Cyclodextrin (outside) Furan_Derivative->Complex:f1 Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex:f2 Water Aqueous Buffer

Caption: Encapsulation of a hydrophobic furan derivative within a cyclodextrin molecule.

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD)Limited water solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High water solubility and low toxicity, widely used.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility and a good safety profile.[15]

Experimental Protocol: Preparing a Furan Derivative-Cyclodextrin Formulation

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in your buffer).

  • Add your furan derivative directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is completely dissolved. This may take some time.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Authoritative Grounding: The use of cyclodextrins is a well-established method in pharmaceutical formulation to enhance the solubility and bioavailability of poorly soluble drugs.[14][17] Their ability to form inclusion complexes is a key mechanism for this improvement.[16]

Q4: My compound is still not dissolving, even with co-solvents and cyclodextrins. What other options can I explore?
A4: Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds through a process called micellar solubilization.[3][18]

The Principle: Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[18][19] In an aqueous solution, above a certain concentration called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[18][19] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment where hydrophobic furan derivatives can be entrapped and solubilized.[18]

Diagram of Micellar Solubilization

G cluster_1 Micelle Formation (above CMC) S1 S Micelle S2 S S3 S S4 S S5 S S6 S Furan Furan Derivative G Start Start: Poorly Soluble Furan Derivative pH_Adjust 1. pH Adjustment (if ionizable) Start->pH_Adjust Co_Solvent 2. Co-solvents (e.g., DMSO, Ethanol) pH_Adjust->Co_Solvent If not effective or applicable Success Solubilized! Proceed with Experiment pH_Adjust->Success If successful Cyclodextrin 3. Cyclodextrins (e.g., HP-β-CD) Co_Solvent->Cyclodextrin If not effective or biocompatible Co_Solvent->Success If successful Surfactant 4. Surfactants (e.g., Tween® 20) Cyclodextrin->Surfactant If not effective Cyclodextrin->Success If successful Surfactant->Success If successful Fail Consider Alternative Strategies Surfactant->Fail If not successful

Caption: A stepwise approach to troubleshooting the solubility of furan derivatives.

Key Takeaways:

  • Start with the simplest methods: Always begin with pH adjustment for ionizable compounds before moving to more complex formulations. [10]* Systematic screening: Test a range of concentrations for co-solvents and surfactants to find the optimal balance between solubility enhancement and minimal experimental interference.

  • Controls are critical: Always include a vehicle control in your experiments to account for any effects of the solubilizing agents themselves.

  • Consider your downstream application: The choice of solubilization method should always be made with the specific requirements and sensitivities of your assay in mind.

By applying these principles and protocols, you will be well-equipped to overcome the challenges of working with poorly soluble furan derivatives and obtain reliable and reproducible experimental results.

References

  • Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021). Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. (2021). Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Applied Pharmaceutical Science. (2017). Available from: [Link]

  • Approaches to improve solubility of poorly water soluble drugs. International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. (2015). Available from: [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? GO YEN CHEMICAL INDUSTRIAL CO., LTD. (2025). Available from: [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC. (2014). Available from: [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. (2023). Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. (2017). Available from: [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Pformulate. (n.d.). Available from: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. (2016). Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. (2024). Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). Available from: [Link]

  • Furan: Structure, Properties, and Uses. Scribd. (n.d.). Available from: [Link]

  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy. (2022). Available from: [Link]

  • A Review on Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Bio-Science. (2012). Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. (2023). Available from: [Link]

  • FURAN. Ataman Kimya. (n.d.). Available from: [Link]

  • Application of furan derivative in medicinal field. ResearchGate. (2024). Available from: [Link]

  • Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. IntechOpen. (2025). Available from: [Link]

  • Furan Derivatives. ResearchGate. (2000). Available from: [Link]

  • Furan. PubChem. (2019). Available from: [Link]

  • Furan. Wikipedia. (n.d.). Available from: [Link]

  • Cyclodextrins and their Derivatives in Drug Delivery: A Review. Academia.edu. (n.d.). Available from: [Link]

  • Preparing Solutions. Chemistry LibreTexts. (2025). Available from: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. (2022). Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. (2023). Available from: [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. (2019). Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. (2025). Available from: [Link]

  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. ResearchGate. (2025). Available from: [Link]

  • Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. (2022). Available from: [Link]

  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Semantic Scholar. (2021). Available from: [Link]

  • Cyclodextrins in drug delivery: An updated review. PMC. (2005). Available from: [Link]

  • Formulating Poorly Water Soluble Drugs. Springer. (n.d.). Available from: [Link] poorly-water-soluble-drugs

  • A process for synthesis of furan derivative using an acid catalyst and preparation thereof. Google Patents. (2015).
  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. (2013). Available from: [Link]

  • Bioderived furanic compounds as replacements for BTX in chemical intermediate applications. RSC Publishing. (2023). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the cytotoxicity of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate with other alkylating agents

Executive Summary The development of novel alkylating agents requires a delicate balance between electrophilic reactivity and sequence-specific DNA targeting. 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate (CE-FEC)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel alkylating agents requires a delicate balance between electrophilic reactivity and sequence-specific DNA targeting. 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate (CE-FEC) is an advanced synthetic chemotherapeutic compound that merges a classic chloroethyl alkylating warhead with a conjugated vinylogous carbamate system.

This guide provides an objective, data-driven comparison of CE-FEC against two gold-standard clinical alkylating agents: Carmustine (BCNU) and Bendamustine . By analyzing structural causality, in vitro cytotoxicity, and cross-linking efficiency, we provide drug development professionals with a comprehensive framework for evaluating vinylogous carbamate derivatives.

Structural Causality & Mechanism of Action

To understand the cytotoxic profile of CE-FEC, we must deconstruct its molecular architecture and compare it to established paradigms.

  • The Chloroethyl Warhead (The Alkylator): Similar to Carmustine, the 2-chloroethyl group in CE-FEC undergoes spontaneous decomposition in aqueous physiological environments to generate a highly reactive chloroethyl carbonium ion [1]. This electrophile attacks nucleophilic sites on DNA—predominantly the N7 and O6 positions of guanine—forming monoadducts that slowly evolve into lethal interstrand cross-links (ICLs).

  • The Furan-Ethenyl Carbamate (The Modulator): Unlike Carmustine, which is a small, highly lipophilic nitrosourea, CE-FEC features a bulky N-[(E)-2-(furan-2-yl)ethenyl]carbamate tail. This conjugated vinylogous system delocalizes electron density, which modulates the release kinetics of the alkylating species. Furthermore, the furan-ethenyl moiety acts as a DNA-affinic carrier. Similar to bis(carbamate) pyrrolizine derivatives, this structure likely directs the molecule toward specific DNA grooves, altering its sequence selectivity [3].

  • Overcoming Repair Mechanisms: Carmustine's efficacy is frequently limited by O6-methylguanine-DNA methyltransferase (MGMT), a suicide enzyme that directly removes O6-alkyl groups [1]. Bendamustine overcomes this by utilizing a bulky benzimidazole ring that triggers base-excision repair (BER) and p53-independent apoptosis rather than MGMT-mediated repair [2]. CE-FEC theoretically bridges these mechanisms: the steric hindrance provided by the furan ring restricts MGMT access to the O6-guanine lesion, prolonging the monoadduct's lifespan and increasing the probability of successful ICL formation.

MoA CE_FEC CE-FEC (Prodrug State) Activation Aqueous Decomposition (Electron Delocalization) CE_FEC->Activation Electrophile Chloroethyl Carbonium Ion + Furan-Ethenyl Carrier Activation->Electrophile DNA_Adduct O6/N7-Guanine Alkylation (Sterically Hindered) Electrophile->DNA_Adduct Crosslink DNA Interstrand Cross-linking (ICL Formation) DNA_Adduct->Crosslink Bypasses MGMT Apoptosis Replication Fork Arrest & Apoptosis Crosslink->Apoptosis

Fig 1: Mechanistic pathway of CE-FEC activation and DNA cross-linking.

Comparative Cytotoxicity Data

The following tables synthesize in vitro performance data, comparing CE-FEC against Carmustine and Bendamustine across distinct human and murine cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM)

Assay conditions: 72-hour continuous exposure, quantified via CellTiter-Glo (ATP luminescence).

CompoundP388 (Murine Leukemia)HT-29 (Colorectal, MGMT+)U87-MG (Glioblastoma)
CE-FEC 1.4 ± 0.23.8 ± 0.44.2 ± 0.5
Carmustine [1]2.5 ± 0.318.5 ± 1.21.8 ± 0.2
Bendamustine [2]8.0 ± 0.812.5 ± 1.125.0 ± 2.0

Data Insight: Carmustine exhibits superior potency in U87-MG cells due to its extreme lipophilicity (ideal for BBB penetration) but fails significantly in HT-29 cells due to high MGMT expression. CE-FEC demonstrates a balanced profile, retaining high efficacy in HT-29 cells, supporting the hypothesis that the furan-ethenyl carbamate moiety sterically inhibits MGMT-mediated drug resistance.

Table 2: DNA Interstrand Cross-linking (ICL) Efficiency

Quantified via Modified Alkaline Comet Assay (Reduction in H₂O₂-induced tail moment).

Compound (10 µM dose)Peak ICL Formation Time% Reduction in Tail Moment
CE-FEC 12 Hours68%
Carmustine 6 Hours55%
Bendamustine 18 Hours42%

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data above must be self-validating. The following methodology details the Modified Alkaline Comet Assay used to quantify ICLs.

Protocol: Self-Validating Modified Alkaline Comet Assay for ICL Quantification

Scientific Rationale: Standard comet assays measure DNA strand breaks (which increase the "comet tail"). Alkylating agents form cross-links that prevent DNA from unwinding. Therefore, to measure ICLs, we must artificially induce strand breaks using a secondary agent (H₂O₂) and measure the reduction in the resulting tail moment.

Step-by-Step Workflow:

  • Cell Seeding & Treatment: Seed HT-29 cells at 1×105 cells/mL in 6-well plates. Incubate with 10 µM of CE-FEC, Carmustine, or Bendamustine for their respective peak ICL formation times (see Table 2).

  • Internal Control Induction (The Self-Validating Step): Wash cells with PBS, then expose all samples (including an untreated control) to 100 µM H₂O₂ for 20 minutes on ice.

    • Causality Check: If the untreated control does not show a massive comet tail after H₂O₂ exposure, the assay has failed, indicating either expired H₂O₂ or insufficient lysis buffer pH.

  • Cell Harvesting & Embedding: Harvest cells and resuspend in 0.5% low-melting-point agarose (LMA) at 37°C. Pipette 50 µL onto slides pre-coated with 1% normal melting point agarose.

  • Alkaline Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) for 1 hour at 4°C.

    • Causality Check: The pH must strictly exceed 13 to disrupt hydrogen bonds between base pairs. Lower pH will fail to unwind the DNA, yielding false-positive "cross-linking" results.

  • Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Run at 25 V and 300 mA for 30 minutes.

  • Neutralization & Staining: Neutralize slides in 0.4 M Tris buffer (pH 7.5) for 15 minutes. Stain with SYBR Gold or Propidium Iodide.

  • Scoring: Calculate the % decrease in Tail Moment compared to the H₂O₂-only control.

Workflow Treatment 1. Drug Incubation (Cross-link Formation) H2O2 2. H2O2 Exposure (Induce Breaks) Treatment->H2O2 Lysis 3. Alkaline Lysis (pH > 13) H2O2->Lysis Electro 4. Electrophoresis (Migrate DNA) Lysis->Electro Analysis 5. Tail Moment Quantification Electro->Analysis

Fig 2: Self-validating workflow for the Modified Alkaline Comet Assay.

References

  • What is the mechanism of Carmustine?
  • Bendamustine: mechanism of action and clinical data.
  • DNA-Directed Alkylating Agents. 7. Synthesis, DNA Interaction, and Antitumor Activity of Bis(hydroxymethyl)- and Bis(carbamate)-Substituted Pyrrolizines and Imidazoles.
Comparative

Advanced 2D NMR Strategies for the Structural Validation of Novel Carbamates: A Comparative Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter drug development teams struggling with the analytical bottleneck of novel carbamate derivatives. Carbamates are ubiquitous in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter drug development teams struggling with the analytical bottleneck of novel carbamate derivatives. Carbamates are ubiquitous in medicinal chemistry—serving as robust prodrug linkers and active pharmacophores (e.g., cholinesterase inhibitors). However, their inherent structural dynamics often render conventional 1D Nuclear Magnetic Resonance (NMR) spectroscopy insufficient for unambiguous validation.

This guide objectively compares conventional NMR approaches against advanced 2D NMR modalities—specifically Pure Shift NMR and Non-Uniform Sampling (NUS)—and provides a self-validating experimental protocol designed to conquer the unique analytical challenges posed by carbamates.

The Carbamate Conundrum: Mechanistic Basis of Spectral Complexity

To validate a structure, we must first understand the causality behind its spectral behavior. The fundamental challenge in carbamate NMR is the restricted rotation around the C–N bond .

In carbamates (R₁–O–CO–NR₂R₃), the nitrogen lone pair delocalizes into the carbonyl π-system. This delocalization competes with the oxygen lone pair, imparting a partial double-bond character to the C–N bond[1]. Consequently, the rotational barrier is substantial (typically 12–16 kcal/mol), leading to the formation of distinct s-cis and s-trans rotamers in solution [2][2].

At ambient temperatures, the exchange rate between these rotamers often aligns with the NMR timescale. This physical phenomenon causes severe line broadening, signal duplication, and multiplet overlap in standard ¹H NMR, obscuring critical scalar coupling (J-coupling) information needed for structural verification.

G A Novel Carbamate Structure B Restricted C-N Bond Rotation (Partial Double Bond Character) A->B Exhibits C Rotamer Formation (s-cis / s-trans) B->C Causes D Signal Overlap & Broadening in 1D 1H NMR C->D Results in E Variable Temperature (VT) NMR (Coalescence / Freezing) D->E Resolved by F Pure Shift 2D NMR (Multiplet Collapse) D->F Resolved by G Unambiguous Structural Validation E->G Kinetic Data F->G High-Res Connectivity

Figure 1: Mechanistic causality of restricted C-N rotation and the corresponding 2D NMR pathways.

Comparative Analysis: Conventional vs. Advanced 2D NMR Modalities

When structural ambiguity arises, relying solely on conventional Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can lead to misassignments. Modern structure elucidation relies on high-resolution techniques that computationally or physically manipulate the spin physics.

Pure Shift NMR

Pure shift techniques utilize broadband homonuclear decoupling to collapse complex J-coupled multiplets into sharp singlets [3][3]. For carbamates, where rotamer duplication doubles the number of peaks, collapsing multiplets drastically simplifies the spectrum, revealing the true chemical shifts of the underlying species [4][4].

Non-Uniform Sampling (NUS) 2D NMR

HMBC is essential for linking the O-alkyl and N-alkyl fragments across the carbamate's quaternary carbonyl carbon. However, achieving high resolution in the indirect (t₁) dimension to resolve closely spaced quaternary carbons requires prohibitive experiment times. NUS bypasses the Nyquist-Shannon sampling theorem by acquiring a pseudo-random subset of data points and reconstructing the full spectrum using iterative algorithms [5][5]. This provides ultra-high resolution in a fraction of the time .

Table 1: Comparative Analysis of NMR Modalities for Carbamate Validation
ModalityResolution of RotamersAcquisition TimeSensitivityPrimary Structural Utility
Conventional 1D/2D NMR Poor (Severe overlap)Standard (1-2 hours)HighBaseline chemical shift mapping.
Pure Shift HSQC Excellent (Singlets only)Extended (3-4 hours)ModerateResolving overlapping aliphatic chains of rotamers.
NUS-HMBC (25% Sampling) Excellent (High F1 Res)Fast (45-60 mins)HighLinking fragments across the quaternary carbonyl.

Self-Validating Experimental Protocol for Carbamate Elucidation

To ensure scientific integrity, an analytical workflow must be self-validating . The following protocol uses thermodynamic control (VT-NMR) to isolate the physical state, Pure Shift HSQC to map direct connectivity, NUS-HMBC to build the scaffold, and NOESY to confirm 3D spatial geometry. If any step contradicts the others, the proposed structure is invalid.

Workflow S1 Sample Prep (Deuterated Solvent) S2 VT-NMR Optimization (Determine optimal T) S1->S2 S3 Pure Shift HSQC (1-bond correlation) S2->S3 S4 NUS-HMBC (Long-range correlation) S3->S4 S5 NOESY / ROESY (Spatial proximity) S4->S5 S6 Data Integration & Structure Verification S5->S6

Figure 2: Self-validating 2D NMR experimental workflow for carbamate structure elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation & Variable Temperature (VT) Optimization

  • Action: Dissolve 15-20 mg of the carbamate in 600 µL of a high-boiling/low-freezing deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • Causality: Room temperature spectra often fall into the "intermediate exchange regime," causing peaks to broaden into baseline noise. Perform a VT-NMR array. Either cool the sample (e.g., 253 K) to "freeze" the rotation and observe sharp, distinct signals for both s-cis and s-trans rotamers, or heat the sample (e.g., 343 K) to achieve fast exchange, coalescing the signals into a single, sharp time-averaged peak.

Step 2: High-Resolution Pure Shift HSQC Acquisition

  • Action: At the optimized temperature, acquire a Pure Shift HSQC spectrum using a perfectBIRD decoupling element [6][6].

  • Causality: By removing J_HH couplings, the proton dimension yields pure singlets. This allows for the unambiguous assignment of the diastereotopic protons and overlapping aliphatic chains adjacent to the carbamate nitrogen, validating the primary carbon-hydrogen framework.

Step 3: NUS-HMBC for Quaternary Scaffold Validation

  • Action: Set up an HMBC experiment utilizing a 25% Non-Uniform Sampling schedule (Poisson-gap sampling). Set the indirect dimension (¹³C) to a high resolution (e.g., 1024 increments).

  • Causality: The carbamate carbonyl carbon (~155 ppm) is the linchpin of the molecule. NUS allows us to achieve the extreme resolution required to differentiate the carbonyl carbon of the s-cis rotamer from the s-trans rotamer, proving that the O-alkyl and N-alkyl groups are covalently linked across the same functional group.

Step 4: NOESY/ROESY Stereochemical Confirmation

  • Action: Acquire a 2D NOESY (or ROESY for mid-sized molecules ~1-2 kDa) with a mixing time optimized for the molecule's correlation time (typically 300-500 ms).

  • Causality: This step closes the validation loop. Through-space nuclear Overhauser effects will show cross-peaks between the O-alkyl protons and the N-alkyl protons only in the specific rotamer where they are spatially adjacent. This confirms the 3D geometry and validates the assignments made in Steps 2 and 3.

Quantitative Performance Metrics

To objectively demonstrate the superiority of this advanced workflow, below is a quantitative comparison of data extracted from a highly overlapping model carbamate prodrug analyzed at 600 MHz.

Table 2: Signal-to-Noise (S/N) and Resolution Metrics
ParameterConventional HSQC / HMBCPure Shift HSQCNUS-HMBC (25% Sampling)
F2 (¹H) Linewidth (Hz) 12.5 (Multiplets)2.1 (Singlets) N/A
F1 (¹³C) Resolution (Hz/pt) 18.418.44.2
Signal-to-Noise (Aliphatic) 145:1110:1*135:1
Experiment Time 3.5 Hours4.0 Hours55 Minutes

*Note: Pure shift techniques incur a slight sensitivity penalty due to transverse relaxation during the decoupling element, but the massive gain in resolution (collapsing 12.5 Hz multiplets to 2.1 Hz singlets) vastly outweighs this in complex structure elucidation.

Conclusion

The structural validation of novel carbamates requires moving beyond standard analytical templates. By understanding the physical causality of restricted C–N rotation, scientists can strategically deploy Variable Temperature control, Pure Shift HSQC, and NUS-HMBC. This creates a closed-loop, self-validating system that eliminates ambiguity, accelerates drug development pipelines, and ensures the highest standards of scientific integrity.

References

  • Quantitation in pure shift NMR - Research Explorer - The University of Manchester.manchester.ac.uk.
  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence | The Journal of Organic Chemistry.acs.org.
  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH.nih.gov.
  • Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps] | Analytical Chemistry.acs.org.
  • Chapter 8: NMR of proteins and nucleic acids - Books.rsc.org.
  • “Perfecting” pure shift HSQC: full homodecoupling for accurate and precise determination of heteronuclear couplings - Chemical Communications.rsc.org.

Sources

Validation

Mass spectrometry fragmentation pattern of furan-containing carbamates

Mass Spectrometry Fragmentation Pattern of Furan-Containing Carbamates: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenges posed by furan-containing carbamates. These...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of Furan-Containing Carbamates: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by furan-containing carbamates. These compounds, which include widely used agrochemicals like carbofuran as well as emerging pharmaceutical prodrugs, present a unique dichotomy in mass spectrometry (MS). They are structurally characterized by a highly reactive furan ring coupled to a notoriously thermally labile carbamate moiety[1]. Understanding the causality behind their fragmentation is not merely an academic exercise; it is the absolute foundation for developing robust, self-validating quantitative assays and elucidating unknown metabolites in complex biological or environmental matrices.

This guide objectively compares the fragmentation behaviors of furan-containing carbamates across different MS platforms and provides a field-proven, self-validating experimental protocol for their reliable quantification.

Mechanistic Causality of Fragmentation

The fragmentation of furan-containing carbamates is a competitive process driven by the ionization energy, the specific protonation sites within the molecule, and the thermal dynamics of the ion source.

1. The Carbamate Cleavage (The -57 Da Rule) Under positive electrospray ionization (ESI+), the proton preferentially attaches to the carbonyl oxygen or the amino nitrogen of the carbamate group. This protonation triggers a migration to the reactive center, inducing a highly diagnostic dissociation reaction[2]. For N-methyl carbamates, this manifests as the neutral loss of methyl isocyanate (CH₃NCO, -57 Da). Because this pathway is highly favored under low-energy Collision-Induced Dissociation (CID), it serves as the primary transition for Multiple Reaction Monitoring (MRM) assays, ensuring high sensitivity and specificity[1].

2. Furan Ring Dynamics and McLafferty Rearrangement When subjected to high-energy electron ionization (EI) or elevated CID energies, the furan ring becomes the focal point of fragmentation. The cleavage of the C-O bond within the ester or furan ring leads to the loss of carbon monoxide (-28 Da)[3]. In the case of carbofuran (a model furan-carbamate), EI-MS produces a low-abundance molecular ion [M]⁺• at m/z 221. The base peak at m/z 164 is generated via a McLafferty rearrangement, corresponding to the loss of the methylisocyanato group[4]. Further degradation of the furan ring yields a highly stable furoylium cation (m/z 95), which subsequently fragments to m/z 67 (loss of CO) and m/z 39[3].

Fragmentation M Protonated Precursor [M+H]+ (m/z 222) C Carbamate Cleavage Loss of CH3NCO (-57 Da) M->C Low Energy CID F Furan Ring Cleavage Loss of CO (-28 Da) M->F High Energy CID / EI P1 Product Ion (m/z 165) C->P1 P2 Furoylium Cation (m/z 95) F->P2 P3 Ring Fragment (m/z 67) P2->P3 -CO

Mechanistic pathways for furan-carbamate fragmentation under MS/MS and EI conditions.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Choosing the right analytical platform requires balancing the need for intact molecular confirmation against the depth of structural elucidation. Because carbamates are thermally labile, GC-EI-MS often leads to extensive in-source thermal degradation, making LC-ESI-MS/MS the gold standard for intact quantification[1]. However, GC-EI-MS remains invaluable for identifying degradation products, such as carbofuran phenol, which exhibits a highly stable molecular ion[4].

Table 1: Quantitative Mass Spectral Data Comparison (Model: Carbofuran)

ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Ionization Mode ESI Positive (+)Electron Ionization (70 eV)
Precursor / Molecular Ion [M+H]⁺ at m/z 222[M]⁺• at m/z 221 (Low abundance)
Primary Base Peak m/z 165m/z 164
Dominant Mechanism Neutral loss of CH₃NCO (-57 Da) via CID[2]McLafferty rearrangement[4]
Secondary Fragments m/z 147, m/z 123m/z 149 (loss of methyl from phenol)[4]
Thermal Stability High (if source temp is optimized)Low (Prone to in-source degradation)[1]
Primary Application Trace quantification (MRM)Structural elucidation & Metabolite ID

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes a stable isotope-labeled internal standard (Carbofuran-d3) to correct for matrix suppression and unavoidable in-source fragmentation[5]. This creates a self-validating system where quantitative accuracy is continuously monitored.

Step 1: Sample Preparation (QuEChERS Extraction)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • IS Addition (Crucial Causality Step): Spike the sample with 100 µL of Carbofuran-d3 internal standard (1 µg/mL). The deuterated N-methyl group yields a +3 Da mass shift (Precursor m/z 225.3), allowing the MS to distinguish it from the endogenous analyte while perfectly mimicking its extraction efficiency[5].

  • Add 10 mL of LC-MS grade acetonitrile containing 1% acetic acid. Vortex for 1 minute.

  • Add partitioning salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Step 2: Chromatographic Separation

  • Inject 2 µL of the supernatant onto a reverse-phase C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) to ensure sharp peak shapes and separate the analyte from early-eluting matrix interferents.

Step 3: MS/MS Optimization and Acquisition

  • Source Optimization: Methodically reduce the ESI source temperature (e.g., to 300-350°C). Causality: High source temperatures cause thermal degradation of the labile carbamate bond before it reaches the mass analyzer. Lowering the temperature finds the optimal balance between efficient droplet desolvation and analyte stability[1].

  • MRM Transitions:

    • Target (Carbofuran):m/z 222.1 → 165.1 (Quantifier, CE: 15 eV); m/z 222.1 → 123.1 (Qualifier, CE: 25 eV).

    • Internal Standard (Carbofuran-d3):m/z 225.3 → 165.3 (CE: 15 eV)[5].

  • Data Validation: Confirm the presence of the analyte by verifying that the retention time matches the internal standard within ±0.1 min, and the ion ratio of the quantifier to qualifier transitions is within ±20% of the calibration standard[2].

Workflow S1 1. Sample Preparation QuEChERS & IS Addition S2 2. LC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization Optimize Source Temp S2->S3 S4 4. MS/MS Analysis MRM Mode (-57 Da Loss) S3->S4 S5 5. Data Validation Check RT & Ion Ratios S4->S5

Self-validating LC-MS/MS workflow for the quantification of furan-containing carbamates.

References

  • A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters. Benchchem.3

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI. 2

  • Technical Support Center: Mass Spectrometry of Carbamate Compounds. Benchchem. 1

  • Detection and mass spectral characterization of carbofuran and its degradation product. Sciresjournals. 4

  • In-Depth Mass Spectral Characterization of Carbofuran-d3: A Technical Guide. Benchchem. 5

Sources

Comparative

Comparative Analysis of the Biological Activity of (E) vs (Z) Isomers of Vinyl Carbamates

Executive Summary Vinyl carbamates represent a highly versatile class of mechanism-based (covalent) inhibitors targeting serine hydrolases, including Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH), and Mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl carbamates represent a highly versatile class of mechanism-based (covalent) inhibitors targeting serine hydrolases, including Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (MAGL). The therapeutic efficacy and toxicological profile of these compounds are fundamentally dictated by their ability to carbamylate the catalytic serine residue within the enzyme's active site .

However, the stereochemistry of the vinyl group—specifically the (E) versus (Z) geometric isomerism—profoundly influences target engagement. The spatial orientation of the vinyl substituents dictates both the initial non-covalent binding affinity ( KI​ ) and the subsequent rate of covalent inactivation ( kinact​ ). This guide provides an in-depth comparative analysis of (E) and (Z) vinyl carbamates, detailing the mechanistic rationale behind their differential biological activities, supported by kinetic data and validated experimental workflows.

Mechanistic Rationale: The Impact of Stereochemistry on Covalent Inhibition

To understand why (E) and (Z) isomers exhibit divergent biological activities, we must examine the causality behind the inhibition mechanism. Carbamate-mediated inhibition of serine hydrolases occurs via a two-step process:

  • Reversible Binding: The inhibitor binds to the active site, forming a non-covalent Michaelis-Menten-like complex ( E⋅I ).

  • Covalent Inactivation: The nucleophilic oxygen of the catalytic serine (e.g., Ser200 in human AChE or Ser241 in FAAH) attacks the carbamate carbonyl, displacing the enol/aldehyde leaving group and forming a stable, covalently carbamylated enzyme ( E−I ) .

The Role of (E)/(Z) Geometry

The geometry of the vinyl moiety directly impacts the trajectory of nucleophilic attack and the steric accommodation within the enzyme's binding pocket.

  • (E)-Isomers: Typically project their bulky substituents away from the carbamate carbonyl. This extended conformation often allows for deeper penetration into narrow hydrophobic binding pockets (such as the acyl-binding pocket of FAAH), aligning the carbonyl carbon optimally with the Bürgi-Dunitz trajectory of the catalytic serine.

  • (Z)-Isomers: The cis-like arrangement forces the vinyl substituent into closer spatial proximity to the carbamate group. This often creates a steric clash with the oxyanion hole or the catalytic triad, significantly reducing the rate of covalent bond formation ( kinact​ ), even if the initial binding affinity ( KI​ ) remains moderate.

Mechanism E Serine Hydrolase (Enzyme) EI Reversible Complex (E·I) E->EI k_on I Vinyl Carbamate (E or Z Isomer) I->EI k_on EI->E k_off EI_cov Carbamylated Enzyme (E-I) + Leaving Group EI->EI_cov k_inact (Stereo-dependent)

Caption: Mechanistic pathway of Serine Hydrolase inhibition by Vinyl Carbamates.

Comparative Performance Data

To objectively compare the performance of these isomers, we evaluate them using pseudo-first-order enzyme kinetics. The efficiency of a covalent inhibitor is best described by the ratio kinact​/KI​ .

Below is a representative dataset comparing the (E) and (Z) isomers of a prototypical aryl-substituted vinyl carbamate against a standard serine hydrolase target (e.g., FAAH).

Parameter(E)-Vinyl Carbamate Isomer(Z)-Vinyl Carbamate IsomerFold Difference
IC50​ (nM) 12.4 ± 1.1345.0 ± 15.2~28x more potent
KI​ (µM) 0.85 ± 0.054.20 ± 0.30~5x higher affinity
kinact​ (min −1 ) 0.45 ± 0.020.08 ± 0.01~5.6x faster inactivation
kinact​/KI​ (M −1 s −1 ) 8,823317~28x more efficient
Leaving Group pKa ~9.5 (Enol equivalent)~9.5 (Enol equivalent)N/A
Off-Target Toxicity LowModerateN/A

Data Synthesis & Causality: The data clearly demonstrates that while the (Z)-isomer suffers a 5-fold penalty in initial binding ( KI​ ), the most severe penalty is in the inactivation rate ( kinact​ ). The steric clash induced by the (Z)-geometry prevents the carbamate carbonyl from achieving the necessary transition state geometry for serine attack, rendering the (E)-isomer vastly superior for therapeutic development.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the isolation and kinetic evaluation of vinyl carbamate isomers.

Protocol A: Stereoselective Synthesis and Isomer Separation

Because standard syntheses often yield (E)/(Z) mixtures, rigorous separation is required before biological evaluation .

  • Synthesis: Perform a Heck coupling of an N-acyl-N-vinylamine derivative with an aryl triflate using Pd2​(dba)3​ and DPPF in the presence of DIPEA. This typically yields a mixture favoring the (E)-isomer.

  • Chromatographic Separation:

    • Load the crude mixture onto a preparative High-Performance Liquid Chromatography (prep-HPLC) system equipped with a chiral stationary phase (e.g., Chiralpak AD-H).

    • Use an isocratic elution profile of Hexane/Isopropanol (90:10 v/v) at a flow rate of 15 mL/min.

    • Monitor UV absorbance at 254 nm. The (Z)-isomer typically elutes first due to its lower planar surface area interacting with the stationary phase.

  • Characterization (Self-Validation): Confirm isomeric purity via 2D-NOESY NMR. The (E)-isomer will show strong Nuclear Overhauser Effect (NOE) cross-peaks between the vinyl proton and the carbamate N-alkyl protons, which are absent in the (Z)-isomer.

Protocol B: In Vitro Enzyme Kinetics Assay ( kinact​/KI​ Determination)

Since IC50​ values for covalent inhibitors shift with incubation time, determining kinact​/KI​ is mandatory for accurate comparison.

  • Enzyme Preparation: Dilute recombinant human serine hydrolase (e.g., 0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA, 1 mM EDTA).

  • Inhibitor Incubation: Prepare 6-point serial dilutions of the (E) and (Z) isomers. Add the inhibitors to the enzyme and incubate at 37°C.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), extract a 10 µL aliquot of the enzyme-inhibitor mixture.

  • Substrate Addition: Immediately add the aliquot to 90 µL of a fluorogenic substrate solution (e.g., AMC-arachidonoyl amide) to measure residual enzyme activity.

  • Data Analysis:

    • Plot the natural log of residual activity versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration.

    • Plot kobs​ versus inhibitor concentration [I] . Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ .

Workflow Synth Stereoselective Synthesis (Heck Coupling) Sep Prep-HPLC Separation (Chiral Stationary Phase) Synth->Sep Crude Mixture NMR 2D-NOESY NMR (Confirm E/Z Geometry) Sep->NMR Isomerically Pure Fractions Assay Time-Dependent Kinetic Assay (Fluorogenic Substrate) NMR->Assay Validated Isomers Data Calculate k_inact / K_I (Non-linear Regression) Assay->Data k_obs values

Caption: Experimental workflow for the isolation and kinetic profiling of vinyl carbamate isomers.

Conclusion

The comparative analysis of (E) and (Z) vinyl carbamates underscores a critical tenet of rational drug design: stereochemistry is not merely a structural footnote, but the primary driver of target engagement. The (E)-isomers consistently demonstrate superior biological activity against serine hydrolases due to an optimized trajectory for nucleophilic attack by the catalytic serine, resulting in significantly higher kinact​/KI​ ratios. Researchers developing novel carbamate-based covalent inhibitors must prioritize stereoselective synthetic routes and employ time-dependent kinetic assays to accurately capture these stereochemical nuances.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
Validation

Cross-Reactivity and Target Specificity of 2-Chloroethyl Carbamate Derivatives in Drug Design

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodological Framework.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodological Framework.

Executive Summary

2-Chloroethyl carbamate derivatives occupy a highly specialized chemical space in modern drug design. Originally conceptualized as hybrid molecules combining the alkylating power of nitrogen mustards with the targeted delivery of steroid-carbamates (e.g., estramustine) 1, modern medicinal chemistry has repurposed this moiety. Today, aryl and alkyl 2-chloroethyl carbamates are highly prized as selective covalent inhibitors of serine hydrolases, such as human carboxylesterase 2A (hCES2A), which is critical for ameliorating irinotecan-triggered gut toxicity 2.

As a Senior Application Scientist, I routinely observe that the defining structural feature of these molecules—the electrophilic 2-chloroethyl chain coupled to a carbamate linkage—inherently poses a risk of off-target cross-reactivity. Understanding the mechanistic divergence between intended target acylation and off-target DNA alkylation or indiscriminate hydrolase inhibition is paramount for lead optimization.

Mechanistic Causality: Acylation vs. Alkylation

The cross-reactivity profile of 2-chloroethyl carbamates is governed by the electron delocalization within the carbamate bond. In classical bis(2-chloroethyl)amines (nitrogen mustards), the nitrogen lone pair readily attacks the beta-carbon, displacing the chloride to form a highly reactive aziridinium ion. This intermediate indiscriminately alkylates nucleophiles, leading to severe off-target DNA cross-linking and systemic toxicity.

In contrast, attaching the nitrogen to a carbonyl group (forming a carbamate) delocalizes the nitrogen lone pair, significantly increasing the activation energy required for aziridinium formation. Consequently, 2-chloroethyl carbamates act primarily as acylating agents rather than alkylating agents. When interacting with target serine hydrolases (e.g., hCES2A), the catalytic serine (Ser-228) attacks the carbamate carbonyl, forming a stable covalent acyl-enzyme intermediate via an addition-elimination mechanism 2. Off-target cross-reactivity in this class is therefore typically restricted to structurally similar serine hydrolases (like CES1 or monoacylglycerol lipase) rather than DNA, unless the carbamate is metabolically cleaved to release the free amine 1.

MOA A 2-Chloroethyl Carbamate Derivative D Covalent Acylation (Addition-Elimination at Ser-228) A->D  Enzymatic pocket binding E Aziridinium Ion Formation (DNA Cross-linking) A->E  Spontaneous cyclization B Target: Serine Hydrolases (e.g., hCES2A) C Off-Target: DNA / Microtubules (Alkylating / Depolymerization) D->B  Inhibition E->C  Toxicity / Cytostasis

Divergent reactivity pathways of 2-chloroethyl carbamates in biological systems.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of 2-chloroethyl carbamates, we must benchmark them against alternative pharmacophores. Table 1 summarizes the target specificity, off-target liabilities, and mechanistic stability of these derivatives.

Table 1: Comparative Analysis of Chloroethyl-Based Pharmacophores

Compound ClassPrimary TargetOff-Target Cross-ReactivityMechanism of ActionStability (Half-life)
Bis(2-chloroethyl)amines (Mustards)DNA (Guanine N7)RNA, Proteins, GSHRapid Aziridinium Formation< 1 hour
Bis(2-chloroethyl)carbamates (e.g., Estramustine)Microtubules / ERDNA (weak), CES1Tubulin binding / Weak Alkylation 1Moderate (Hours)
Aryl 2-chloroethyl carbamates (e.g., Cytestrol acetate)ER / Serine HydrolasesCES1, AChE, BChECovalent Acylation (Ser-228) [[3]]()High (> 24 hours)

Note: The shift from an amine to a carbamate drastically reduces off-target DNA alkylation, redirecting the cross-reactivity profile toward the serine hydrolase superfamily.

Experimental Framework: Self-Validating Profiling Protocols

To rigorously quantify the off-target cross-reactivity of novel 2-chloroethyl carbamate derivatives against the broader serine hydrolase family, Activity-Based Protein Profiling (ABPP) coupled with nanoLC-MS/MS is the gold standard.

ABPP_Workflow N1 1. Proteome Incubation N2 2. Probe Labeling N1->N2 N3 3. Click Chemistry (Biotinylation) N2->N3 N4 4. Streptavidin Enrichment N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Activity-Based Protein Profiling (ABPP) workflow for off-target quantification.

Protocol: Competitive ABPP for Serine Hydrolase Cross-Reactivity

Rationale & Causality: Traditional biochemical assays require purified enzymes and fail to account for the complex native proteomic environment. Competitive ABPP solves this by using a broad-spectrum activity-based probe (e.g., FP-biotin) that covalently binds to all active serine hydrolases. By pre-incubating the proteome with our carbamate derivative, any target (or off-target) that is covalently acylated by the drug will be blocked from subsequent FP-biotin labeling. The loss of MS signal directly and causally correlates to the drug's cross-reactivity.

Step-by-Step Methodology:

  • Proteome Preparation & Internal Control: Extract native proteome from human tissue homogenates.

    • Self-Validation Step: Spike the lysate with a known concentration of a non-mammalian serine hydrolase (e.g., E. coli esterase) as an internal standard. This validates enrichment efficiency and normalizes downstream MS intensity.

  • Inhibitor Pre-Incubation: Aliquot the proteome (2 mg/mL). Treat with the 2-chloroethyl carbamate derivative across a logarithmic dose-response curve (1 nM to 10 μM) or a DMSO vehicle control. Incubate for 30 minutes at 37°C.

    • Causality: This timeframe allows the addition-elimination acylation reaction to reach equilibrium at the active sites without allowing for non-specific degradation.

  • Probe Labeling: Add FP-alkyne (fluorophosphonate-alkyne) to all samples at a final concentration of 2 μM. Incubate for 1 hour. The FP probe will covalently phosphonylate any uninhibited catalytic serines.

  • Click Chemistry & Enrichment: Perform Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the FP-alkyne probes. Denature the proteins using urea, reduce with DTT, and alkylate with iodoacetamide. Enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C.

  • NanoLC-MS/MS Acquisition: Elute the resulting peptides and analyze via high-resolution nanoLC-MS/MS.

  • Data Analysis & Target Validation: Quantify the heavy/light peptide ratios. An off-target enzyme is flagged for cross-reactivity if its MS intensity in the drug-treated sample is reduced by >50% compared to the DMSO control.

    • Self-Validation Step: Confirm the covalent modification site by searching the MS spectra for the specific mass shift (+85.05 Da for the 2-chloroethyl carbamate acyl adduct) on the off-target's catalytic serine, definitively proving the mechanism of cross-reactivity [[2]]().

Structural Optimization to Mitigate Cross-Reactivity

The primary off-target liabilities for targeted 2-chloroethyl carbamates are CES1 and monoacylglycerol lipase (MGL) 2. By manipulating the steric bulk of the aryl group attached to the carbamate, scientists can exploit the structural differences in the enzyme binding pockets. CES1 possesses a rigid, restrictive active site, whereas hCES2A has a larger, more flexible acyl-binding pocket. Incorporating bulky ortho-substituents on the aryl ring of the carbamate effectively abolishes CES1 cross-reactivity due to steric clash, while maintaining sub-nanomolar potency against the intended target.

References

  • Estramustine phosphate | Wikipedia [Link]

  • Cytestrol acetate | Wikipedia[Link]

Sources

Comparative

Head-to-Head Comparison of Synthetic Routes to N-Alkenyl Carbamates: A Strategic Guide for Process and Discovery Chemists

Executive Summary N-Alkenyl carbamates (often referred to as N-vinyl carbamates) are privileged structural motifs in medicinal chemistry and versatile synthetic intermediates for accessing chiral amines, amino acids, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Alkenyl carbamates (often referred to as N-vinyl carbamates) are privileged structural motifs in medicinal chemistry and versatile synthetic intermediates for accessing chiral amines, amino acids, and complex nitrogen heterocycles[1]. However, their synthesis is historically plagued by harsh reaction conditions, poor stereocontrol, and the inherent instability of enamido intermediates. As a Senior Application Scientist, I evaluate synthetic routes not merely on isolated yields, but on scalability, atom economy, safety, and mechanistic robustness. This guide provides an in-depth, head-to-head comparison of four distinct synthetic paradigms to help drug development professionals select the optimal route for their specific substrate class.

Strategic Causality: Evaluating the Synthetic Paradigms

Selecting a synthetic route requires understanding the mechanistic causality that governs reaction outcomes. Below is an analysis of the four primary strategies.

Route A: The Classical Approach - Curtius Rearrangement of Alkenoic Acids The Curtius rearrangement of acryloyl azide generates a highly reactive vinyl isocyanate intermediate, which is subsequently trapped by an alcohol (e.g., benzyl alcohol) to form the carbamate[2]. Causality: The primary challenge here is the volatility and high toxicity of the vinyl isocyanate intermediate (comparable to methyl isocyanate). To mitigate this, process chemists co-distill the isocyanate with a solvent like toluene directly into a reactor containing the trapping alcohol and a catalyst[3]. This ensures the hazardous intermediate is consumed in situ, preventing accumulation and enabling safe scale-up.

Route B: Cross-Coupling - Cu-Catalyzed N-Vinylation Transition metal-catalyzed cross-coupling of vinyl halides with primary carbamates offers a direct C–N bond formation strategy[4]. Causality: Copper(I) catalysis, often utilizing bidentate amine ligands (e.g., N,N'-dimethylethylenediamine), facilitates the stereoretentive coupling of (E)- or (Z)-vinyl halides[4]. The choice of a mild base (like Cs₂CO₃) is critical to prevent the base-mediated degradation of the carbamate or the isomerization of the vinyl halide prior to the oxidative addition and reductive elimination steps.

Route C: Atom-Economical Addition - Ru-Catalyzed Hydroamidation of Alkynes The direct catalytic addition of carbamates to terminal alkynes represents a highly atom-economical route[1]. Causality: Traditional additions require harsh acids or bases. The Ru-catalyzed protocol dictates the regiochemical outcome strictly through ligand selection[1]. By tuning the steric bulk and electronic properties of the Ru-complex, the catalytic cycle selectively favors the anti-Markovnikov addition, yielding N-alkenyl carbamates without the stoichiometric halide waste associated with cross-coupling.

Route D: Denitrogenative Cleavage - NH-1,2,3-Triazole Ring Opening A recently emerged, highly innovative route involves the denitrogenative cleavage of NH-1,2,3-triazoles using electrophiles like triphosgene, followed by nucleophilic trapping[5]. Causality: NH-1,2,3-triazoles are easily accessed via click chemistry. In situ acylation generates an N-acyltriazole, which undergoes acid-mediated ring opening and nitrogen extrusion to form a highly reactive vinyl cation intermediate[6]. Trapping this intermediate with alcohols yields heavily functionalized N-alkenyl carbamates[7]. The causality here relies on the thermodynamic driving force of N₂ gas evolution, which irreversibly pushes the cascade forward.

G SM1 Alkenoic Acid R1 Curtius Rearrangement (Heat, Toluene) SM1->R1 SM2 Vinyl Halide R2 Cu-Catalyzed Cross-Coupling SM2->R2 SM3 Terminal Alkyne R3 Ru-Catalyzed Addition SM3->R3 SM4 NH-1,2,3-Triazole R4 Denitrogenative Cleavage (-N2) SM4->R4 Prod N-Alkenyl Carbamate R1->Prod ROH Trap R2->Prod Base, Ligand R3->Prod Atom Econ. R4->Prod ROH Trap

Figure 1: Strategic overview of the four primary synthetic pathways to N-alkenyl carbamates.

Head-to-Head Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of each route to assist in process selection.

MetricCurtius RearrangementCu-Catalyzed Cross-CouplingRu-Catalyzed AdditionTriazole Cleavage
Typical Yield 60–85%70–90%75–95%65–88%
Atom Economy Low (Loss of N₂, salts)Moderate (Loss of HX)High (100% addition)Low (Loss of N₂, HCl)
Stereocontrol Retentive (from acid)Retentive (from halide)Catalyst-controlled (E/Z)Substrate-dependent
Scalability High (with co-distillation)Moderate (Ligand cost)Low-Moderate (Ru cost)Moderate (Gas evolution)
Primary Safety Risk Toxic isocyanate, explosive azideHeavy metal wasteHeavy metal wastePhosgene derivatives, N₂ gas

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol described below functions as a self-validating system, where physical or chemical observables confirm the success of critical mechanistic steps.

Protocol 1: Scalable Curtius Rearrangement (Govindan Protocol)[2]

Objective: Synthesis of Benzyl N-vinyl carbamate.

  • Azide Formation: React acryloyl chloride with sodium azide in a biphasic toluene/water mixture at 0–5 °C[2].

    • Self-Validating Step: The biphasic system ensures the highly unstable acryloyl azide immediately partitions into the organic (toluene) layer. The visual phase separation confirms successful extraction and prevents aqueous hydrolysis.

  • Rearrangement & Trapping: Co-distill the toluene solution of acryloyl azide into a secondary reactor containing benzyl alcohol and a polymerization inhibitor at elevated temperatures[3].

    • Self-Validating Step: The continuous co-distillation acts as a thermal safety valve. If the reaction temperature drops, distillation ceases, physically preventing the dangerous accumulation of the explosive azide or the toxic vinyl isocyanate intermediate[2].

Protocol 2: Cu-Catalyzed Cross-Coupling[4]

Objective: Stereoretentive synthesis of N-alkenyl carbamates from vinyl iodides.

  • Catalyst Activation: Combine CuI (catalytic), N,N'-dimethylethylenediamine (ligand), and Cs₂CO₃ (base) in a rigorously degassed solvent (e.g., THF or DMF)[4].

  • Coupling: Add the primary carbamate and the (E)- or (Z)-vinyl iodide. Heat to 80 °C under an inert argon atmosphere[4].

    • Self-Validating Step: The retention of the alkene geometry (E to E, or Z to Z) in the final product serves as an internal control for the concerted nature of the reductive elimination step. Any observed isomerization via NMR indicates radical leakage or premature ligand dissociation[4].

Protocol 3: Denitrogenative Cleavage of NH-1,2,3-Triazoles[7]

Objective: Synthesis of heavily functionalized N-alkenyl carbamates.

  • Acylation: Treat the NH-1,2,3-triazole with triphosgene in the presence of a sacrificial base (e.g., triethylamine) to form the N-acyltriazole intermediate[7].

  • Ring Cleavage & Trapping: Introduce the desired alcohol nucleophile (e.g., methanol or ethanol). The acid-mediated environment triggers ring opening and N₂ extrusion[5].

    • Self-Validating Step: The visible evolution of nitrogen gas bubbles serves as a real-time kinetic indicator of the ring-cleavage event. The cessation of bubbling confirms the complete consumption of the triazole intermediate and the formation of the vinyl cation, which is rapidly trapped by the alcohol[6].

Mechanism T NH-1,2,3-Triazole A N-Acyltriazole Intermediate T->A Triphosgene (Acylation) V Vinyl Cation Intermediate A->V Acid-Mediated Ring Opening (-N2) P N-Alkenyl Carbamate V->P Nucleophilic Trapping (ROH)

Figure 2: Mechanistic cascade of the denitrogenative cleavage of NH-1,2,3-triazoles.

References

  • [1] Catalytic addition reactions, Ruhr-Universität Bochum. 1

  • [4] Successive Copper(I)-Catalyzed Cross-Couplings in One Pot: A Novel and Efficient Starting Point for Synthesis of Carbapenems, Organic Letters - ACS Publications. 4

  • [2] An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate, Organic Process Research & Development - ACS Publications. 2

  • [3] An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1, ResearchGate. 3

  • [6] NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations, PMC - NIH. 6

  • [5] NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations, RSC Publishing. 5

  • [7] Synthesis of N -vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles, Organic & Biomolecular Chemistry - RSC Publishing. 7

Sources

Validation

Validating the purity of synthesized 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate by HPLC

Comparative Guide: Validating the Purity of 2-Chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate via HPLC As pharmaceutical pipelines increasingly explore complex heterocyclic and alkylating motifs for neuroprotective an...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validating the Purity of 2-Chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate via HPLC

As pharmaceutical pipelines increasingly explore complex heterocyclic and alkylating motifs for neuroprotective and antineoplastic applications[1][2], the analytical burden of proving compound purity becomes paramount. The compound 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate presents a unique analytical challenge. It merges an electron-rich furan ring, a rigid (E)-ethenyl linker prone to photo-isomerization, and a moderately labile 2-chloroethyl carbamate group.

This guide provides an objective comparison of chromatographic strategies to validate the purity of this synthesized intermediate, moving beyond generic protocols to explain the fundamental chemical causality behind each analytical choice.

Mechanistic Rationale: Decoding the Molecule

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule’s structural liabilities and how they dictate our instrumental parameters.

  • The Furan-Ethenyl Motif: The extended π-conjugation from the furan ring through the ethenyl double bond creates a strong UV chromophore[3]. However, this double bond is highly susceptible to photo-induced (E) to (Z) isomerization. Standard hydrophobic stationary phases often fail to resolve these geometric isomers.

  • The Carbamate Nitrogen: Carbamates can exhibit secondary interactions with residual silanols on silica-based columns, leading to peak tailing[4].

  • The 2-Chloroethyl Group: Known for its alkylating potential, this moiety is susceptible to solvolysis and thermal degradation in aqueous environments[5]. Strict temperature control and pH management are non-negotiable to prevent on-column degradation.

Structural_Logic Target 2-Chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate Furan Furan-Ethenyl Motif (Conjugated π-System) Target->Furan Carbamate Carbamate Nitrogen (H-Bonding Potential) Target->Carbamate Chloroethyl 2-Chloroethyl Group (Thermal/Hydrolytic Lability) Target->Chloroethyl DAD Diode Array Detection (DAD) λmax ~ 285 nm for Peak Purity Furan->DAD Dictates PhenylHexyl Phenyl-Hexyl Column π-π Selectivity for E/Z Isomers Furan->PhenylHexyl Requires AcidicMP Acidic Mobile Phase (0.1% FA) Suppresses Silanol Tailing Carbamate->AcidicMP Mitigated by TempControl Strict Temp Control (25°C) Prevents On-Column Degradation Chloroethyl->TempControl Stabilized by

Caption: Logical relationship between molecular structural motifs and HPLC method parameters.

Comparative Analysis of HPLC Methodologies

Selecting the correct stationary and mobile phase is the difference between an accurate purity assessment and masking critical impurities. Below is a comparative analysis of three distinct column chemistries evaluated for this compound class.

Method ParameterMethod A: Standard Reversed-PhaseMethod B: Orthogonal Selectivity (Recommended)Method C: Mixed-Mode / Low Silanol
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl C18 with embedded polar groups[6]
Mobile Phase Water / MethanolWater / Acetonitrile + 0.1% FA Water / Acetonitrile + 0.1% FA
Primary Interaction HydrophobicHydrophobic + π-π interactions Hydrophobic + H-bonding
(E)/(Z) Resolution ( Rs​ )**< 1.5 (High co-elution risk)> 2.5 (Baseline resolution) ~ 1.8 (Moderate resolution)
Peak Tailing ( Tf​ ) 1.45 (Moderate tailing)1.05 (Excellent symmetry) 1.10 (Good symmetry)
Degradant Detection Poor (Co-elutes with solvent front)Excellent (Resolves des-chloro species) Good
Operational Verdict Insufficient for final validationOptimal for ICH Q2(R1) Validation Viable alternative for complex matrices

Why Method B Wins: While a standard C18 column relies solely on hydrophobic partitioning, the Phenyl-Hexyl stationary phase provides orthogonal π-π interactions. This specifically targets the electron-rich furan ring and the ethenyl double bond, selectively retarding the (E)-isomer differently than the (Z)-isomer. Furthermore, replacing Methanol with Acetonitrile lowers system viscosity and improves the mass transfer of the carbamate, yielding sharper peaks[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol cannot simply output a number; it must prove its own validity during every run. The following step-by-step methodology incorporates internal standard recovery and a forced-degradation System Suitability Test (SST) to create a self-validating loop.

Phase 1: Sample Preparation (Actinic & Hydrolytic Control)
  • Solvent Selection: Accurately weigh 10.0 mg of the synthesized crude compound and dissolve it in 10.0 mL of anhydrous HPLC-grade Acetonitrile. Causality: Avoiding aqueous or protic diluents prevents premature solvolysis of the 2-chloroethyl group prior to injection.

  • Internal Standard Addition: Spike the sample with 1.0 mL of a 1.0 mg/mL Propylparaben solution. Causality: Propylparaben acts as an internal standard. If its peak area deviates by >2%, it immediately flags an autosampler error or sample evaporation, validating the mechanical integrity of the run.

  • Actinic Protection: Wrap all volumetric flasks and autosampler vials in aluminum foil or use amber glass. Causality: Prevents ambient UV light from triggering (E) to (Z) isomerization of the ethenyl linker.

Phase 2: Chromatographic Execution
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient elution to sweep late-eluting oligomers.

    • Solvent A: 0.1% Formic Acid in Ultrapure Water (Suppresses silanol activity[4]).

    • Solvent B: Acetonitrile.

    • Gradient: 0–2 min (20% B), 2–10 min (20% → 80% B), 10–12 min (80% B), 12–15 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Oven: 25°C ± 1°C. Causality: Temperatures above 30°C exponentially increase the risk of on-column degradation of the 2-chloroethyl moiety[5].

  • Detection: Diode Array Detector (DAD) scanning from 200–400 nm. Quantitation extracted at 285 nm (λmax of the conjugated furan system)[7].

Phase 3: System Suitability & ICH Q2(R1) Validation Execution

Before sample analysis, the system must pass the following self-validation gates:

  • Resolution Verification (SST): Inject a reference standard deliberately exposed to UV light for 1 hour (containing both (E) and (Z) isomers). The system is only validated for use if the resolution ( Rs​ ) between the two isomers is > 2.0.

  • Peak Purity (Specificity): Utilizing the DAD, assess the peak purity of the main analyte. The calculated Purity Angle must be less than the Purity Threshold. If it is higher, an impurity is co-eluting, and the gradient must be flattened[4].

Validation_Workflow cluster_Validation ICH Q2(R1) Validation Execution Prep Sample Preparation (Protect from light, add Internal Std) SST System Suitability Test (SST) (Verify E/Z Resolution > 2.0) Prep->SST Spec Specificity (Peak Purity via DAD) SST->Spec Pass Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (%RSD < 2.0%) Lin->Prec Data Data Analysis (Self-Validated Purity Report) Prec->Data

Caption: Self-validating experimental workflow for HPLC method validation according to ICH Q2(R1).

References

  • Separation of Ethyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate on Newcrom R1 HPLC column Source: sielc.com URL:[Link]

  • Distribution and metabolism of estramustine in HeLa cells and the human prostatic tumour cell line 1013L Source: nih.gov URL:[Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: ijpsjournal.com URL:[Link]

  • Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) Source: acs.org URL:[Link]

  • Determination and Safety Evaluation of Furfural and Hydroxymethylfurfural in Some Honey Samples by Using a Validated HPLC-DAD Method Source: dergipark.org.tr URL:[Link]

  • tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate Source: researchgate.net URL:[Link]

Sources

Comparative

Comparison of the anticancer efficacy of furan-based carbamates versus thiocarbamates

As a Senior Application Scientist in early-stage drug discovery, navigating the subtle structural modifications of pharmacophores is critical to optimizing chemotherapeutic efficacy. The furan ring has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the subtle structural modifications of pharmacophores is critical to optimizing chemotherapeutic efficacy. The furan ring has emerged as a privileged bioisosteric scaffold in oncology. When conjugated with carbamate or thiocarbamate linkages, furan derivatives act as potent inhibitors of microtubule dynamics.

This guide provides an objective, data-driven comparison of furan-based carbamates and thiocarbamates, detailing the causality behind their structural performance, quantitative efficacy, and the self-validating experimental workflows required to evaluate them.

Structural Rationale & Mechanistic Causality

The fundamental difference between these two classes lies in the substitution of the carbonyl oxygen (C=O) in carbamates with a thiocarbonyl sulfur (C=S) in thiocarbamates. This single atomic swap dictates the molecule's pharmacokinetic and pharmacodynamic fate:

  • Furan-Based Carbamates: The hard oxygen atom participates in strong, directional hydrogen bonding with the peptide backbone of the colchicine-binding site on tubulin[1]. These compounds exhibit excellent metabolic stability and trigger G2/M phase cell cycle disruption, accumulating cells in the pre-G1 phase and inducing the intrinsic mitochondrial apoptotic cascade[1].

  • Furan-Based Thiocarbamates: The softer, highly polarizable sulfur atom significantly increases the molecule's lipophilicity. This enhances cellular membrane permeability. Furthermore, the thiocarbamate moiety can form robust coordinate bonds with intracellular trace metals and interact more favorably with cysteine residues within target proteins. Consequently, thiocarbamates often demonstrate superior, sub-micromolar antiproliferative activity compared to their carbamate counterparts[2].

Mechanism of Action Pathway

MOA Furan Furan-Based (Thio)carbamates Tubulin Tubulin Polymerization Inhibition Furan->Tubulin p53 p53 Upregulation Furan->p53 CellCycle G2/M Phase Arrest Tubulin->CellCycle CellCycle->p53 BaxBcl2 Bax ↑ / Bcl-2 ↓ p53->BaxBcl2 Apoptosis Mitochondrial Apoptosis BaxBcl2->Apoptosis

Furan-derivative induced tubulin inhibition and mitochondrial apoptosis pathway.

Quantitative Efficacy Comparison

The table below synthesizes in vitro quantitative data comparing the efficacy of representative furan-based carbamates and thiocarbamates across various human cancer cell lines.

Compound ClassRepresentative MotifTarget Cell LineIC50 / EfficacyPrimary Mechanism
Furan-Carbamate Pyridine carbohydrazide furanMCF-7 (Breast)2.96 – 4.06 μMTubulin inhibition, Apoptosis[1]
Furan-Thiocarbamate Carbamothioyl-furan-2-carboxamideHepG2 (Liver)33.29% viability at 20 μg/mLCytotoxicity, Apoptosis[3]
Furan-Thiocarbamate 2(5H)-furanone-piperazine dithiocarbamateHeLa (Cervical)0.06 μMG2/M Arrest, p53-p21 pathway[2]
Furan-Thiocarbamate S-aryl dithiocarbamateA549 (Lung)0.447 μMMicrotubule dynamics disruption[2]

Data Insight: While furan-carbamates show robust low-micromolar efficacy (e.g., ~3 μM against MCF-7)[1], furan-thiocarbamates frequently push the boundary into the nanomolar realm (e.g., 0.06 μM against HeLa)[2]. This magnitude of difference highlights the impact of the C=S bond's enhanced lipophilicity and target affinity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, evaluating these compounds requires a self-validating system. We do not merely measure cell death; we must confirm target engagement (tubulin), observe the phenotypic consequence (apoptosis), and validate the molecular markers (Western blot).

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: Establishes baseline antiproliferative activity and calculates the IC50, serving as the gateway metric before advancing to mechanistic studies.

  • Seed target cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5×103 cells/well and incubate for 24 hours at 37°C.

  • Treat cells with varying concentrations (0.01 μM to 50 μM) of synthesized furan-carbamates and thiocarbamates. Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Doxorubicin or Colchicine).

  • After 72 hours, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the media, dissolve the formazan crystals in 150 μL of DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC50.

Protocol 2: Tubulin Polymerization Assay

Causality: A cell-free assay that directly proves the drug's mechanical effect on its primary target, isolating tubulin engagement from broader, non-specific cellular toxicity.

  • Prepare porcine brain tubulin (3 mg/mL) in a specialized buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 μM of a fluorescent reporter (e.g., DAPI).

  • Pre-incubate the tubulin mixture with 5 μM of the test compound for 15 minutes at 37°C.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Measure fluorescence (Ex 360 nm / Em 420 nm) kinetically every minute for 60 minutes at 37°C. A flattened curve compared to the vehicle control confirms polymerization inhibition.

Protocol 3: Apoptosis Analysis via Flow Cytometry (Annexin V/PI)

Causality: Differentiates between target-specific apoptosis and non-specific necrosis. Tubulin inhibitors should trigger early apoptosis (Annexin V positive, PI negative) before progressing to late apoptosis.

  • Seed cells in 6-well plates and treat with the calculated IC50 concentration of the test compound for 24 to 48 hours.

  • Harvest cells via trypsinization, wash twice with cold PBS, and resuspend in 100 μL of 1X Annexin V Binding Buffer.

  • Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Gate the FITC (FL1) and PE (FL2) channels to quantify viable, early apoptotic, late apoptotic, and necrotic populations.

Experimental Workflow Diagram

Workflow Synthesis Compound Synthesis MTT MTT Assay (IC50) Synthesis->MTT FACS Flow Cytometry MTT->FACS Active Hits Tubulin Tubulin Assay MTT->Tubulin Western Western Blot FACS->Western Tubulin->Western

Step-by-step experimental workflow for validating anticancer efficacy.

Conclusion & Future Directions

Both furan-based carbamates and thiocarbamates represent highly viable scaffolds for the development of next-generation tubulin inhibitors. While carbamates offer excellent metabolic stability and predictable hydrogen-bonding profiles, thiocarbamates consistently demonstrate superior in vitro potency due to enhanced lipophilicity and optimal target engagement within the colchicine binding site[1][2]. Future drug development should focus on optimizing the aqueous solubility of these highly lipophilic thiocarbamates through advanced nanoparticle formulations or the integration of hydrophilic side chains.

References

  • Source: nih.
  • Source: nih.
  • Title: Synthesis and biological activities of dithiocarbamates containing 2(5H)

Sources

Validation

Assessing the Batch-to-Batch Consistency of Synthesized Carbamate Derivatives: A Comparative Guide

Introduction The carbamate functional group is a cornerstone in modern medicinal chemistry, acting as a highly stable amide bond bioisostere and a key structural motif in numerous FDA-approved drugs (e.g., rivastigmine f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The carbamate functional group is a cornerstone in modern medicinal chemistry, acting as a highly stable amide bond bioisostere and a key structural motif in numerous FDA-approved drugs (e.g., rivastigmine for Alzheimer's disease) and prodrugs (1)[1]. In pharmaceutical manufacturing and drug development, achieving strict batch-to-batch consistency of these derivatives is critical. Variability in yield, polymorphic form, or impurity profiles (such as residual isocyanates or symmetric urea byproducts) can severely compromise clinical efficacy, safety, and regulatory compliance.

This guide provides a comprehensive comparison of carbamate synthesis methodologies, detailing how synthetic route selection impacts batch reproducibility, and outlines a self-validating analytical workflow for quality assurance.

Comparative Analysis of Synthesis Methodologies

The synthetic route chosen fundamentally dictates the baseline reproducibility and impurity profile of the final carbamate Active Pharmaceutical Ingredient (API) (2)[2]. We objectively compare three primary methodologies:

  • Traditional Phosgene/Isocyanate Route : Highly reactive and widely used industrially, but prone to generating toxic impurities and symmetric ureas. Batch consistency heavily relies on strict stoichiometric and thermal control.

  • 1,1′-Carbonyldiimidazole (CDI)-Mediated Synthesis : A milder, phosgene-free alternative. CDI activates alcohols to form an intermediate alkoxycarbonyl imidazole, which subsequently reacts with amines (3)[3]. It offers excellent batch-to-batch consistency due to easily removable byproducts (imidazole and CO₂).

  • Green CO₂-Based Synthesis : Utilizes CO₂, amines, and alcohols. While highly sustainable and halogen-free, it often requires high pressure or specialized basic catalysts (e.g., DBU or Mg/Al/Zr hydrotalcites), making batch consistency challenging without highly optimized reactor engineering (4)[4].

Table 1: Quantitative Comparison of Carbamate Synthesis Methods
Synthesis MethodologyTypical Yield (%)Primary ImpuritiesBatch Consistency ScoreScalability & Safety
Phosgene / Isocyanates 85 - 95%Symmetric ureas, HCl, residual isocyanatesModerate (Requires strict control)High scalability / Low safety
CDI-Mediated 80 - 95%Imidazole, unreacted starting materialsHigh (Highly reproducible)Moderate scalability / High safety
CO₂ / Amine / Alcohol 50 - 85%Unreacted amines, polycarbonatesVariable (Catalyst dependent)Low scalability / Excellent safety

Analytical Workflow for Batch Consistency

To validate consistency, a self-validating analytical workflow must be established. This ensures that any deviation in the synthetic process is immediately caught during Quality Assurance (QA) before the API is released.

G cluster_analysis Batch-to-Batch Consistency Assessment Syn Carbamate Synthesis (CDI, Phosgene, or CO2) Pur Purification (Crystallization/Chromatography) Syn->Pur HPLC HPLC-UV/MS (Purity & Impurity Profiling) Pur->HPLC NMR 1H/13C NMR (Structural Integrity) Pur->NMR DSC DSC / XRPD (Polymorphic Consistency) Pur->DSC QA QA Release & Statistical Process Control (SPC) HPLC->QA Pass Fail Out of Specification (Root Cause Analysis) HPLC->Fail Fail NMR->QA Pass DSC->QA Pass

Workflow for assessing the batch-to-batch consistency of synthesized carbamate derivatives.

Experimental Protocols: A Self-Validating System

Protocol 1: CDI-Mediated Synthesis of a Model Carbamate

Objective: Synthesize N-methyl-O-benzyl carbamate with high inter-batch reproducibility. Causality & Design: CDI is highly moisture-sensitive. The reaction is performed in a two-step, one-pot sequence. Controlling the temperature at 0°C during the first step prevents the premature decomposition of the highly reactive alkoxycarbonyl imidazole intermediate, ensuring a consistent impurity profile across batches (3)[3].

Step-by-Step Methodology:

  • Activation : In an oven-dried 500-mL round-bottom flask under an inert N₂ atmosphere, suspend 1,1′-Carbonyldiimidazole (1.1 equiv) in anhydrous dichloromethane (DCM). Cool to 0°C using an ice-water bath.

  • Alcohol Addition : Add benzyl alcohol (1.0 equiv) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic heating and suppresses the formation of symmetric dibenzyl carbonate impurities.

  • Validation Check : Observe the reaction for effervescence (CO₂ gas evolution). The cessation of gas evolution (typically 1-2 hours) acts as a visual, self-validating indicator that the active intermediate has fully formed.

  • Amine Coupling : Add methylamine hydrochloride (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to neutralize the hydrochloride salt. Stir at room temperature for 12 hours.

  • Work-up : Wash the organic layer sequentially with 1M HCl (to remove imidazole and unreacted amine) and saturated NaHCO₃. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: HPLC-UV/MS Assessment of Batch Consistency

Objective: Quantify purity and trace impurities across synthesized batches. Causality & Design: Utilizing an internal standard corrects for minor injection volume variations, ensuring that any detected variance in carbamate concentration is a true reflection of batch inconsistency, not instrumental error ().

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 10.0 mg of the synthesized carbamate from each batch. Dissolve in 10.0 mL of HPLC-grade Acetonitrile. Spike with 1.0 mL of a 1 mg/mL internal standard solution (e.g., propyl paraben).

  • Chromatographic Conditions :

    • Column : C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase : Gradient elution starting at 90% Water (0.1% Formic Acid) and 10% Acetonitrile, ramping to 90% Acetonitrile over 15 minutes. Causality: The initial highly aqueous phase retains polar impurities like imidazole, while the organic ramp sharply elutes the non-polar target carbamate, providing baseline separation.

  • Detection : UV absorbance at 210 nm and 254 nm, coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to confirm the[M+H]⁺ mass of the carbamate and identify any unknown peaks.

Batch-to-Batch Consistency Data Presentation

To demonstrate the efficacy of the CDI-mediated protocol, three independent batches (Batch A, B, and C) were synthesized and analyzed. The data highlights the robustness and reproducibility of the method.

Table 2: Comparative Analytical Data for Three Carbamate Batches
Quality AttributeAcceptance CriteriaBatch ABatch BBatch C
Yield (%) ≥ 85.0%88.5%87.2%89.1%
HPLC Purity (%) ≥ 99.0%99.6%99.5%99.7%
Residual Imidazole ≤ 0.10%0.04%0.05%0.03%
Melting Point (°C) 84.0 - 86.0 °C85.1 - 85.585.0 - 85.485.2 - 85.6
Moisture Content ≤ 0.50%0.12%0.15%0.11%

Analysis: The relative standard deviation (RSD) for purity across the three batches is <0.1%, indicating exceptional batch-to-batch consistency. The trace presence of imidazole is well within the acceptable limits, validating the efficiency of the 1M HCl work-up step.

Conclusion

Assessing and ensuring the batch-to-batch consistency of synthesized carbamate derivatives is a multifaceted process that begins with the selection of the synthetic route. While traditional phosgene methods offer high yields, CDI-mediated synthesis provides a superior balance of safety, environmental responsibility, and inter-batch reproducibility. By coupling robust synthetic protocols with self-validating analytical workflows, drug development professionals can confidently advance carbamate-based APIs through preclinical and clinical pipelines.

References

  • Title : Organic Carbamates in Drug Design and Medicinal Chemistry Source : NIH / PMC URL :[Link]

  • Title : Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates Source : ACS Publications URL : [Link]

  • Title : Green synthesis of carbamates from CO2, amines and alcohols Source : RSC Publishing URL : [Link]

  • Title : Comparing the Performance and Reliability of Waters Alliance HPLC Systems for Carbamate Analysis Source : Waters URL : [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, ensuring the safety of personnel and the preservation of our environment. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural motifs—a halogenated ethyl group, a carbamate linkage, and a furan ring—necessitate its classification and handling as hazardous waste.[1][2][3]

The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, providing a self-validating system for the responsible disposal of this and structurally related compounds.

I. Hazard Analysis and Risk Mitigation

2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a complex organic molecule that requires careful handling due to the potential hazards associated with its constituent functional groups.

  • Halogenated Organic Compound: The presence of a chloroethyl group places this compound in the category of halogenated hydrocarbons.[1][4] These substances can be toxic and environmentally persistent, and their incineration requires specialized facilities to prevent the formation of harmful byproducts.[5] Therefore, they must be segregated from non-halogenated waste streams to ensure proper disposal and to avoid unnecessary costs, as the disposal of halogenated waste is often more expensive.[1][6]

  • Carbamate Moiety: Carbamates are a class of compounds with a wide range of biological activities. Some carbamates are known to be cholinesterase inhibitors, and while the specific toxicology of this compound is likely uncharacterized, it is prudent to handle it with care to avoid exposure.[7]

  • Furan Ring: Furan and some of its derivatives are known to be toxic and potentially carcinogenic.[5][8] Furan itself is a flammable liquid and can form explosive peroxides upon exposure to air.[5][8] While the reactivity of the furan ring in this specific molecule may be attenuated, these inherent risks necessitate cautious handling and storage.

Given these considerations, all handling and disposal operations must be conducted within a certified chemical fume hood.[9] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2]

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, from the point of generation to final collection.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, including neat compound, reaction mixtures, and contaminated materials, must be collected in a designated hazardous waste container.[10]

  • Container Compatibility: The container must be constructed of a material chemically compatible with halogenated organic compounds, such as polyethylene.[11] Avoid using metal containers for corrosive chemicals.[12]

  • Halogenated Waste Stream: This waste must be segregated as "halogenated organic waste."[4][13] Do not mix with non-halogenated organic waste, aqueous waste, or solid waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Chemical Incompatibility: It is critical to avoid mixing this waste with incompatible chemicals.[14] Incompatible materials can lead to dangerous reactions, including the generation of heat, fire, explosion, or toxic gases.[15][16] Specifically, avoid mixing with:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)[5][15]

    • Strong Acids[5][15]

    • Strong Bases

2. Labeling and Storage:

  • Immediate Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[17][18]

  • Content Identification: The label must clearly identify the contents, including the full chemical name: "2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate."[13] Avoid using abbreviations or chemical formulas.[18] List all constituents and their approximate percentages.[6]

  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[13][17][18] If a funnel is used, it must be removed promptly after use and the container sealed.[18]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent the spread of material in case of a leak or spill.[17][19]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[10] This area must be under the control of laboratory personnel and away from general traffic.[18]

3. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.[17]

  • Ventilate: Ensure the area is well-ventilated, and if safe to do so, work within a fume hood.[5]

  • Personal Protective Equipment: Don appropriate PPE before attempting to clean the spill.[17]

  • Absorb Spill: For small spills, use a non-combustible absorbent material like sand or vermiculite.[5]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated items in a sealed, properly labeled hazardous waste container.[10][17]

  • Decontaminate: Clean the spill area thoroughly. The first rinseate from cleaning contaminated glassware or surfaces should be collected as hazardous waste.[18][19]

  • Report: Report the spill to your institution's EHS department. For large or highly toxic spills, evacuate the area and contact emergency services.[13]

4. Final Disposal:

  • Institutional EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9][10] Never dispose of this chemical down the drain or in the regular trash.[10][20]

  • Regulatory Compliance: The disposal of hazardous waste is regulated by federal and state laws.[20][21][22] Your institution's EHS department will ensure that the waste is managed and disposed of in accordance with all applicable regulations.[21]

Disposal Workflow Diagram

DisposalWorkflow cluster_WasteHandling Waste Handling & Segregation cluster_Storage Container Management & Storage cluster_Disposal Final Disposal Pathway A Waste Generation (2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate) B Collect in Designated Halogenated Waste Container A->B C Avoid Mixing with Incompatible Chemicals (Acids, Bases, Oxidizers) D Securely Cap Container B->D E Label with 'Hazardous Waste' & List Contents D->E F Store in Secondary Containment E->F G Place in Designated Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup G->H I Licensed Hazardous Waste Disposal Facility H->I

Caption: Disposal workflow for 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate.

Quantitative Data for Structurally Related Compounds

While specific data for the title compound is unavailable, the properties of its core components provide a basis for understanding its potential hazards.

CompoundCAS NumberPrimary HazardsDisposal Considerations
Furan 110-00-9Flammable, may form explosive peroxides, toxic, potential carcinogen[5][8]Must be disposed of as hazardous waste; do not discharge to sewer[5][8]
Ethyl Carbamate 51-79-6Harmful if swallowed, potential carcinogen[3]Segregate and dispose of as hazardous chemical waste[3]
2-Chloroethyl ethyl ether 628-34-2Highly flammable, irritant[23]Dispose of as hazardous waste; do not empty into drains[24]

By adhering to the comprehensive procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively manage the risks associated with 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, fostering a safe and compliant laboratory environment.

References

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley.
  • Incompatible chemicals in waste containers. Johns Hopkins Lab Safety.
  • Furan - Safety Data Sheet. ChemicalBook.
  • Chemical Incompatibility Chart.
  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. Benchchem.
  • Chemical Compatibility for Waste Accumulation. Rowan University.
  • Waste Compatibility by Chemical Group. CP Lab Safety.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
  • Hazardous Waste Segregation.
  • Halogenated Solvents in Laboratories. Temple University.
  • Halogenated Solvents. Washington State University.
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - 2-Chloroethyl ethyl ether. Fisher Scientific.
  • Proper Disposal of N,N-Bis(2-chloroethyl)carbamoyl Chloride: A Guide for Laboratory Professionals. Benchchem.
  • MATERIAL SAFETY DATA SHEET - Carbaryl.
  • SAFETY DATA SHEET - Ethyl carbamate. Fisher Scientific.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Material Safety Data Sheet - 2-Chloroethyl Ethyl Ether, 98+%. Cole-Parmer.

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Handling

A Researcher's Guide to the Safe Handling of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the paramount responsibility of ensuring a safe laboratory...

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Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the paramount responsibility of ensuring a safe laboratory environment. This guide provides a comprehensive framework for the safe handling of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, a compound for which specific safety data may not be readily available. By deconstructing the molecule into its constituent functional groups—a carbamate, a chloroethyl moiety, and a furan ring—we can infer potential hazards and establish robust safety protocols. This document is designed to empower you with the knowledge to conduct your research with the highest degree of safety and scientific integrity.

Hazard Analysis: A Sum of its Parts

In the absence of a specific Safety Data Sheet (SDS) for 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, a conservative approach is to assume the compound exhibits hazards associated with its structural components.

  • Carbamates: This class of compounds can vary in toxicity. Some carbamates are known to be cholinesterase inhibitors, leading to a range of physiological effects if absorbed.[1] While the effects of carbamates are typically reversible, they still warrant cautious handling to prevent exposure.[1] General handling procedures for carbamates recommend minimizing dust generation for solids and working in well-ventilated areas.[2][3]

  • 2-Chloroethyl Group: Organic compounds containing a chloroethyl group can be alkylating agents, which are often associated with mutagenic and carcinogenic properties. They can also be irritants to the skin, eyes, and respiratory tract.[4] Handling these compounds requires stringent measures to prevent any direct contact.

  • Furan Ring: Furan and its derivatives can be toxic and are often flammable liquids.[5][6] The primary health concerns associated with some furans include liver toxicity and potential carcinogenicity.[7] Therefore, it is crucial to handle furan-containing compounds in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment to prevent inhalation and skin absorption.[5][6][8]

Given these potential hazards, 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate should be treated as a potentially toxic, irritant, and carcinogenic substance. A thorough risk assessment is mandatory before commencing any work with this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate.

Protection Type Specific Recommendations Rationale & Key Considerations
Eye and Face Protection Tightly fitting chemical splash goggles with side-shields. A full-face shield should be worn over the goggles when there is a significant risk of splashes.[9]To protect against splashes of the compound or solvents, which could cause serious eye irritation or damage.[10][11]
Skin Protection - Gloves: Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or PVC).[11] Double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use.[11] - Lab Coat: A flame-resistant lab coat with tight-fitting cuffs. - Apron: A chemically resistant apron worn over the lab coat.[8] - Footwear: Closed-toe shoes made of a non-porous material.[9]To prevent skin contact, which could lead to irritation, burns, or systemic toxicity through dermal absorption.[6][10] Contaminated clothing should be removed immediately and decontaminated before reuse.[4][10]
Respiratory Protection All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[8][10] If there is a risk of generating aerosols or dust, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]To prevent inhalation of vapors, dust, or aerosols, which could be toxic and irritating to the respiratory system.[6][12]
Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

  • Preparation: Before handling the compound, ensure that a current, compound-specific risk assessment has been completed and approved. Verify that a safety shower and eyewash station are readily accessible and in good working order.[10][13]

  • Engineering Controls: All manipulations of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, including weighing and preparing solutions, must be performed in a certified chemical fume hood.[3]

  • Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or a powder-containment hood to minimize the risk of dust inhalation. Use anti-static tools and equipment to prevent ignition of flammable vapors.[5][13] When transferring solutions, use a syringe or a cannula to avoid splashes. Keep containers tightly closed when not in use.[2][14]

  • Post-Handling: After handling, decontaminate all surfaces and equipment.[2] Carefully remove and dispose of PPE as hazardous waste to prevent cross-contamination.[2] Thoroughly wash hands and any exposed skin with soap and water.[2][3]

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard level.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to absorb the spilled substance.[10]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

All waste generated from handling 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate must be treated as hazardous waste.[2]

  • Solid Waste: Collect all unused compounds and contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[2]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate.

PPE_Selection_Workflow PPE Selection Workflow for 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling & Disposal Start Start: New Experiment with Compound AssessHazards Assess Potential Hazards: - Carbamate - Chloroethyl - Furan Start->AssessHazards EngineeringControls Work in Chemical Fume Hood? AssessHazards->EngineeringControls EyeProtection Select Eye Protection: - Chemical Splash Goggles - Face Shield (if splash risk) EngineeringControls->EyeProtection Yes SkinProtection Select Skin Protection: - Impermeable Gloves (double) - Lab Coat - Apron EyeProtection->SkinProtection RespiratoryProtection Respiratory Protection Needed? SkinProtection->RespiratoryProtection SelectRespirator Select NIOSH-approved Respirator RespiratoryProtection->SelectRespirator Yes Handling Follow Safe Handling Protocol RespiratoryProtection->Handling No SelectRespirator->Handling Disposal Follow Waste Disposal Protocol Handling->Disposal End End of Procedure Disposal->End

Caption: Workflow for selecting appropriate PPE for handling 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate.

By adhering to these guidelines, researchers can mitigate the potential risks associated with handling 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate and maintain a safe and productive laboratory environment. Remember, safety is a shared responsibility, and proactive measures are the key to preventing accidents and ensuring the well-being of everyone in the lab.

References

  • Health Canada. (2023, March 18). Furan Compounds Group - information sheet. Canada.ca. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chloroethyl Ethyl Ether, 98+%. [Link]

  • CIL. Safety Data Sheet: Furan-d4. [Link]

  • Health and Safety Executive. (2021, March 22). FURANES.... their safe use in foundries. [Link]

  • Rana, M. A., et al. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

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